molecular formula C15H13ClF3NO B1437556 N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline CAS No. 1040685-01-5

N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline

Katalognummer: B1437556
CAS-Nummer: 1040685-01-5
Molekulargewicht: 315.72 g/mol
InChI-Schlüssel: PMUMMKZLEYLMCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C15H13ClF3NO and its molecular weight is 315.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO/c16-13-6-1-2-7-14(13)21-9-8-20-12-5-3-4-11(10-12)15(17,18)19/h1-7,10,20H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUMMKZLEYLMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCNC2=CC=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline: Comprehensive Synthesis Pathways and Optimization Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex aryloxyethylamines, such as N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline , presents unique chemoselective challenges. This molecule consists of an electron-deficient 3-(trifluoromethyl)aniline core linked via an ethyl bridge to a sterically hindered 2-chlorophenoxy moiety. Such structural motifs are highly relevant in the development of CNS-active agents and metabolic modulators [1].

This whitepaper provides an authoritative, in-depth guide to the synthesis of this target. We bypass traditional, low-yielding direct alkylation methods in favor of two highly controlled, self-validating pathways: Reductive Amination and Amide Coupling/Reduction . By detailing the causality behind these experimental choices, this guide equips researchers with scalable, high-purity methodologies.

Retrosynthetic Analysis & Pathway Causality

The direct nucleophilic substitution ( SN​2 ) of 1-(2-bromoethoxy)-2-chlorobenzene with 3-(trifluoromethyl)aniline is fundamentally flawed for high-purity applications. The strong electron-withdrawing nature of the trifluoromethyl ( −CF3​ ) group via inductive and resonance effects severely depletes the electron density on the aniline nitrogen. Consequently, direct alkylation requires harsh thermal conditions, which inevitably leads to over-alkylation (tertiary amine formation) and elimination side-reactions.

To circumvent this, we employ retrosynthetic disconnections that rely on stable, non-alkylating intermediates:

  • Route A (Reductive Amination): Disconnection at the C−N bond yields 2-(2-chlorophenoxy)acetaldehyde and 3-(trifluoromethyl)aniline. The intermediate imine is selectively reduced, completely preventing over-alkylation.

  • Route B (Amide Reduction): Disconnection yields 2-(2-chlorophenoxy)acetic acid. Formation of an amide bond is followed by chemoselective borane reduction [2].

Retrosynthesis Target Target Molecule Imine Imine Intermediate Target->Imine Route A Amide Amide Intermediate Target->Amide Route B Aldehyde 2-(2-Chlorophenoxy) acetaldehyde Imine->Aldehyde Aniline 3-(Trifluoromethyl) aniline Imine->Aniline Amide->Aniline Acid 2-(2-Chlorophenoxy) acetic acid Amide->Acid

Retrosynthetic disconnections for the target molecule.

Quantitative Pathway Comparison

To aid in route selection for process chemistry or medicinal chemistry scale-up, the following table summarizes the quantitative metrics of the available synthesis strategies.

Synthesis PathwayOverall YieldProduct PurityScalabilityE-FactorKey Mechanistic Advantage
A: Reductive Amination 75–82%>98%HighLowSingle-step from aldehyde; absolute prevention of over-alkylation.
B: Amide Reduction 65–70%>99%MediumMediumHighly crystalline intermediates; bypasses unstable aldehydes.
C: Direct SN​2 Alkylation 40–50%<85%LowHighUtilizes cheap starting materials, but requires complex chromatography.

Experimental Protocols: Self-Validating Systems

Pathway A: The Reductive Amination Protocol (Industry Standard)

Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium borohydride ( NaBH4​ ) because its electron-withdrawing acetate groups reduce its nucleophilicity. This allows it to selectively reduce the protonated iminium ion without reducing the starting unreacted aldehyde [3]. The addition of acetic acid is critical to drive the equilibrium toward iminium formation, compensating for the poor nucleophilicity of the −CF3​ substituted aniline.

Workflow Step1 1. Mix 3-CF3-Aniline & Aldehyde in DCE Step2 2. Add AcOH (1.0 eq), Stir 30 min Step1->Step2 Step3 3. Add NaBH(OAc)3 (1.5 eq) at 0°C Step2->Step3 Step4 4. Stir 12h at RT, Monitor via LC-MS Step3->Step4 Step5 5. Quench with Sat. NaHCO3, Extract (DCM) Step4->Step5 Step6 6. Purify via Flash Chromatography Step5->Step6

Experimental workflow for the reductive amination pathway.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged flask, dissolve 3-(trifluoromethyl)aniline (1.0 equiv, 10 mmol) and 2-(2-chlorophenoxy)acetaldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 50 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise. Stir the mixture at 25 °C for 30 minutes to allow for complete imine/iminium formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 equiv, 15 mmol) in three equal portions over 15 minutes to control the mild exothermic reaction.

  • In-Process Control (IPC) & Validation: Remove the ice bath and stir at room temperature for 12 hours. Self-Validation Step: Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The protocol dictates that the reaction must only proceed to quenching when the starting aniline peak area is <2% (AUC).

  • Quenching: Slowly pour the reaction mixture into 50 mL of saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess hydride. Stir vigorously until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine.

Pathway B: Amide Coupling and Borane Reduction (Precision Route)

Causality: For applications requiring absolute purity (>99.5%), the amide reduction pathway is superior. Amides are highly stable and easily crystallizable, allowing for purification without chromatography. Borane-THF ( BH3​⋅THF ) is utilized because it selectively reduces amides to amines via a stable amine-borane complex, without cleaving the aryl-ether linkage or dehalogenating the 2-chlorophenyl ring [2].

Step-by-Step Methodology:

  • Amide Formation: React 2-(2-chlorophenoxy)acetic acid (1.0 equiv) with 3-(trifluoromethyl)aniline (1.0 equiv) using HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF at room temperature for 4 hours.

  • IPC: Verify complete consumption of the aniline via TLC (Hexanes/EtOAc 7:3).

  • Isolation: Precipitate the resulting 2-(2-chlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide by adding the DMF solution dropwise into rapidly stirring ice water. Filter and dry the solid.

  • Borane Reduction: Dissolve the pure amide (1.0 equiv) in anhydrous THF under argon. Cool to 0 °C. Slowly add BH3​⋅THF (1.0 M in THF, 3.0 equiv) dropwise.

  • Reflux & Cleavage: Heat the mixture to reflux (65 °C) for 4 hours. Cool to room temperature. Critical Step: Add 2M HCl in Ethanol carefully to destroy excess borane and cleave the stable amine-borane complex. Reflux for an additional 2 hours.

  • Workup: Basify the mixture with 10% NaOH to pH 10, extract with ethyl acetate, dry, and concentrate to yield the target compound.

References

  • Herbst, R. M., & Johnson, P. (1952). The Synthesis of Some Acetylamino-phenoxyethylamines. Journal of Organic Chemistry, 17(5), 693-697. URL:[Link]

  • Salvino, J. M., et al. (2000). Versatile and Efficient Solid-Phase Syntheses of Pyrazoles and Isoxazoles. Organic Letters, 2(18), 2789–2792. URL:[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Process Research & Development. URL:[Link]

The Privileged Scaffold: Unveiling the Biological Targets of Trifluoromethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Trifluoromethylaniline (TFMA) derivatives represent a class of highly versatile pharmacophores in medicinal chemistry. The incorporation of the strongly electron-withdrawing and highly lipophilic trifluoromethyl ( −CF3​ ) group onto an aniline ring fundamentally alters the physicochemical properties of the molecule. It enhances metabolic stability by blocking cytochrome P450-mediated oxidation at specific sites, increases membrane permeability, and modulates the basicity of the aniline nitrogen, thereby optimizing target binding affinity. This technical guide explores the primary biological targets of TFMA derivatives, the mechanistic causality behind their efficacy, and the rigorous experimental workflows required for target validation.

Core Biological Targets & Mechanistic Pathways

The Androgen Receptor (AR)

TFMA derivatives, specifically 4-cyano-3-trifluoromethylaniline analogues such as bicalutamide and flutamide, are foundational therapeutics for androgen-dependent prostate cancer[1].

Mechanistic Causality: The AR is a ligand-dependent nuclear transcription factor. In the absence of ligands, it resides in the cytoplasm bound to chaperone heat shock proteins (HSPs). Binding of endogenous androgens (e.g., dihydrotestosterone) to the ligand-binding domain (LBD) induces a conformational change that closes Helix 12 over the binding pocket, allowing nuclear translocation and the transcription of target genes like prostate-specific antigen (PSA)[2]. TFMA-based antiandrogens competitively bind the AR LBD. The bulky, rigid −CF3​ group induces a severe steric clash within the hydrophobic pocket, physically preventing Helix 12 from adopting the active "closed" conformation[3]. This locks the receptor in a transcriptionally inactive state, preventing the recruitment of coactivators and halting tumor proliferation[4].

AR_Pathway Androgen Androgen (DHT) AR_Cyto Cytoplasmic AR (HSP Bound) Androgen->AR_Cyto Binds LBD TFMA TFMA Derivative (e.g., Bicalutamide) TFMA->AR_Cyto Competitive Binding AR_Active Active AR (Helix 12 Closed) AR_Cyto->AR_Active HSP Dissociation AR_Inactive Inactive AR (Helix 12 Open) AR_Cyto->AR_Inactive Steric Clash (CF3) Nucleus Nuclear Translocation & DNA Binding AR_Active->Nucleus Apoptosis Cell Cycle Arrest AR_Inactive->Apoptosis Blocks Translocation Transcription Gene Transcription (e.g., PSA) Nucleus->Transcription

Mechanism of AR inhibition by TFMA derivatives via steric hindrance.

Dihydroorotate Dehydrogenase (DHODH)

Teriflunomide, the principal active metabolite of leflunomide, is characterized by a 4-trifluoromethylaniline moiety and serves as a highly effective immunomodulatory agent for relapsing multiple sclerosis[5][6].

Mechanistic Causality: Teriflunomide selectively and reversibly inhibits DHODH, a mitochondrial enzyme essential for the de novo synthesis of pyrimidines[6]. While resting cells rely on the pyrimidine salvage pathway (which is independent of DHODH), rapidly dividing cells—such as activated autoreactive T and B lymphocytes—depend almost exclusively on de novo synthesis to meet their high metabolic demands[5]. By fitting into the ubiquinone-binding channel of DHODH, the lipophilic TFMA moiety blocks electron transfer, halting pyrimidine production and inducing a cytostatic arrest in stimulated lymphocytes without causing widespread immunosuppression[6].

DHODH_Pathway DHO Dihydroorotate DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate Oxidation Arrest Cytostatic Arrest (Reduced Inflammation) DHODH->Arrest Substrate Depletion Pyrimidine De Novo Pyrimidine Synthesis (UMP) Orotate->Pyrimidine Lymphocyte T/B Cell Proliferation Pyrimidine->Lymphocyte Teriflunomide Teriflunomide (TFMA Moiety) Teriflunomide->DHODH Reversible Inhibition

DHODH inhibition by teriflunomide disrupting pyrimidine synthesis.

Cyclooxygenases (COX) and Ion Channels

Flufenamic acid, synthesized via the reaction of 2-chlorobenzoic acid with 3-trifluoromethylaniline, is an anthranilic acid derivative acting as a non-steroidal anti-inflammatory drug (NSAID)[7][8].

Mechanistic Causality: Flufenamic acid acts primarily by inhibiting COX enzymes, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins[8]. Interestingly, the 3-trifluoromethyl substitution on the N-aryl ring forces the ring out of coplanarity with the anthranilic acid moiety, a conformational shift that significantly enhances binding affinity to the COX active site[8]. Beyond COX inhibition, flufenamic acid modulates multiple ion channels, including the inhibition of calcium-activated chloride channels (CaCCs) and the modulation of transient receptor potential (TRP) channels, contributing to its analgesic profile[9].

Quantitative Data Summary

CompoundPrimary TargetStructural FeatureTypical IC50 / AffinityClinical Indication
Bicalutamide Androgen Receptor (AR)4-cyano-3-trifluoromethylaniline~0.6 - 1.8 µM (Cellular)Prostate Cancer[1][3]
Teriflunomide DHODH4-trifluoromethylaniline~1.0 µM (Enzymatic)Multiple Sclerosis[5][6]
Flufenamic Acid COX-1 / COX-23-trifluoromethylaniline~1.0 - 5.0 µMDysmenorrhea, Pain[7][8]

Self-Validating Experimental Methodologies

To maintain scientific integrity and ensure reproducible validation of TFMA derivatives against their respective targets, the following self-validating protocols must be employed.

Protocol 1: AR Antagonism Cell-Based Reporter Assay

Purpose: To quantify the ability of a TFMA derivative to block AR-mediated transcription. Causality & Self-Validation: This assay utilizes a dual-luciferase system. Firefly luciferase measures AR activity, while Renilla luciferase (driven by a constitutive promoter) acts as an internal control for cell viability and transfection efficiency. This internal counter-screen ensures that a drop in signal is due to true receptor antagonism, not compound cytotoxicity.

  • Cell Preparation: Culture LNCaP cells (which express endogenous AR) in media supplemented with 5% Charcoal-Stripped Fetal Bovine Serum (CS-FBS) for 48 hours. Rationale: Charcoal stripping removes endogenous steroidal androgens that would prematurely activate the AR, establishing a clean baseline.

  • Transfection: Co-transfect cells with an Androgen Response Element (ARE)-driven Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid.

  • Compound Treatment: Pre-incubate cells with varying concentrations of the TFMA derivative (e.g., 1 nM to 10 µM) for 1 hour. Subsequently, stimulate the cells with a reference agonist (e.g., 1 nM R1881, a synthetic androgen)[3].

  • Incubation & Lysis: Incubate for 24 hours at 37°C. Lyse the cells using a passive lysis buffer.

  • Readout: Sequentially add Firefly and Renilla substrates. Measure luminescence. Calculate the IC50 based on the normalized Firefly/Renilla ratio.

Workflow Prep Cell Preparation (Charcoal-Stripped Serum) Transfection Plasmid Transfection (AR + Luciferase Reporter) Prep->Transfection Treatment Compound Treatment (TFMA + Reference Agonist) Transfection->Treatment Lysis Cell Lysis & Substrate Addition Treatment->Lysis Readout Luminescence Readout (IC50 Calculation) Lysis->Readout

Self-validating AR antagonism cell-based reporter assay workflow.

Protocol 2: DHODH Enzymatic Inhibition Assay

Purpose: To evaluate the direct biochemical inhibition of the DHODH enzyme by TFMA derivatives like teriflunomide. Causality & Self-Validation: DHODH catalyzes the oxidation of dihydroorotate to orotate, coupled to the reduction of ubiquinone. Because ubiquinone reduction is difficult to measure directly, 2,6-dichloroindophenol (DCIP) is used as a terminal artificial electron acceptor. As DCIP is reduced, it loses its blue color, allowing for real-time spectrophotometric tracking of enzyme kinetics.

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 µM ubiquinone (CoQ), and 60 µM DCIP.

  • Enzyme Incubation: Add recombinant human DHODH enzyme to the buffer. Introduce the TFMA derivative at various concentrations and incubate for 10 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the reaction by adding 500 µM L-dihydroorotate (substrate).

  • Kinetic Measurement: Continuously monitor the decrease in absorbance at 600 nm (reduction of DCIP) over 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the reaction for each concentration. Plot the fractional activity versus log[Inhibitor] to determine the IC50.

Conclusion

The trifluoromethylaniline scaffold is a masterclass in rational drug design. By leveraging the unique steric and electronic properties of the −CF3​ group, medicinal chemists have successfully developed molecules that selectively target the Androgen Receptor, DHODH, and Cyclooxygenases. Understanding the precise causality of these interactions—from the steric hindrance of AR Helix 12 to the blockade of the DHODH ubiquinone channel—enables the continued evolution of this privileged pharmacophore against emerging therapeutic targets.

References

  • Aubagio, INN-teriflunomide - EMA. europa.eu. 5

  • Teriflunomide in relapsing multiple sclerosis: therapeutic utility - PMC. nih.gov. 6

  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. sciepub.com. 7

  • A New Avenue toward Androgen Receptor Pan-antagonists: C2 Sterically Hindered Substitution of Hydroxy-propanamides. acs.org.3

  • Novel Flufenamic Acid Analogs as Inhibitors of Androgen Receptor Mediated Transcription. nih.gov. 4

  • Arylisothiocyanato selective androgen receptor modulators (SARMs) for prostate cancer. nih.gov. 1

  • Flufenamic acid | 530-78-9 - ChemicalBook. chemicalbook.com.9

  • FLUFENAMIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. gpatindia.com. 8

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. mdpi.com. 2

Sources

A Comprehensive Safety and Handling Guide for N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline is a complex organic molecule belonging to the substituted aniline family. Compounds of this nature are integral to modern drug discovery and materials science, serving as advanced intermediates and building blocks. Given its trifluoromethyl and chlorophenoxy moieties, this compound is anticipated to possess significant biological activity, which necessitates a robust understanding of its safety profile and handling requirements.

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. In the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, this document synthesizes critical safety data from structurally analogous compounds, including various trifluoromethylanilines and chlorophenoxy derivatives. This approach, grounded in established chemical hazard principles, mandates a cautious and proactive safety culture. The protocols and insights provided herein are designed to empower laboratory personnel to handle this compound with the highest degree of safety, ensuring both personal protection and experimental integrity.

Section 1: Hazard Profile and In-Silico Risk Assessment

The toxicological profile of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline is inferred from its constituent functional groups. The trifluoromethylaniline core is frequently associated with systemic toxicity, while the chlorophenoxy group can contribute to irritation and potential long-term health effects. A comprehensive risk assessment therefore classifies this compound as hazardous, requiring stringent control measures.

Acute Toxicity (Oral, Dermal, Inhalation)

Structurally related trifluoromethylanilines are consistently classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The primary mechanism involves systemic absorption, which can interfere with metabolic processes. Therefore, it is imperative to prevent all routes of direct exposure.

Dermal and Ocular Hazards

This compound is predicted to be a significant skin and eye irritant.[1][3][4][5] Prolonged contact may lead to chemical burns. Furthermore, aniline derivatives are known to occasionally cause allergic skin reactions (sensitization), a risk that should not be underestimated.[4][6][7][8] Once an individual is sensitized, subsequent exposures to even minute quantities can elicit a severe dermal response.

Respiratory Tract Irritation

Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][3][5][9] Symptoms can include coughing, shortness of breath, and inflammation of the mucous membranes.

Potential Chronic and Systemic Effects

This is the area of greatest concern. Analogous compounds have been shown to cause organ damage with prolonged or repeated exposure.[7][10] While specific data for this molecule is unavailable, some related chemical structures are suspected of causing cancer or possessing reproductive toxicity.[4][6][10][11] Based on this, a precautionary principle must be applied, and the compound should be handled as a potential carcinogen and reproductive hazard until proven otherwise.

Physicochemical Hazards

Upon thermal decomposition, this molecule can release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), hydrogen chloride (HCl), and hydrogen fluoride (HF).[7][10]

Summary of Anticipated GHS Hazard Classifications
Hazard ClassGHS CategoryAnticipated Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[4][7]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[4][6][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[5][9]
(Single Exposure)
Specific Target Organ ToxicityCategory 2H373: May cause damage to organs through
(Repeated Exposure)prolonged or repeated exposure.[7][10]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.[6][10][11]

Section 2: Engineering Controls & Personal Protective Equipment (PPE) - A Multi-Layered Defense

The cornerstone of safely handling this compound is the strict implementation of the Hierarchy of Controls. This principle prioritizes the use of engineering and administrative controls to minimize risk, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE caption Diagram: Hierarchy of Controls

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Primary Engineering Controls: The Chemical Fume Hood

Causality: All handling of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline, especially when in solid/powder form or when heating solutions, must be conducted inside a certified chemical fume hood. The fume hood is the most critical engineering control as it captures airborne contaminants at the source, preventing inhalation exposure, which is a primary route of toxicity for aniline derivatives.

Secondary Controls: Ventilation and Proximity

The laboratory should be well-ventilated to handle any fugitive emissions. A safety shower and eyewash station must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for engineering controls but is mandatory to protect against splashes, spills, and unforeseen contact.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always double-glove when handling concentrated amounts. Inspect gloves for integrity before each use and practice proper removal techniques to avoid skin contamination.[2][6][7]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6][7] When there is a significant risk of splashing (e.g., during transfers or reaction quenching), a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing completely covers the legs and wear closed-toe shoes.[7][12]

  • Respiratory Protection: For routine operations within a fume hood, respiratory protection is not typically required. However, a NIOSH/MSHA-approved respirator with cartridges for organic vapors and particulates should be available for emergency situations, such as a large spill or a failure of engineering controls.[7][13]

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP is a self-validating system; adherence to each step is critical for ensuring safety.

Safe_Handling_Workflow A 1. Pre-Handling - Verify fume hood function. - Don all required PPE. - Prepare spill kit. B 2. Aliquoting Solid - Perform inside fume hood. - Use anti-static weigh paper. - Close primary container immediately. A->B C 3. Dissolution - Add solid to solvent slowly. - Use magnetic stirring. - Keep vessel covered. B->C D 4. Reaction & Transfer - Conduct all transfers via cannula or syringe. - Monitor reaction from outside the sash. C->D E 5. Decontamination - Wipe down all surfaces in hood. - Decontaminate glassware. - Properly dispose of waste. D->E F 6. Post-Handling - Remove PPE in correct order. - Wash hands thoroughly. E->F caption Diagram: Safe Handling Workflow

Caption: A step-by-step workflow for handling the target compound.

Step-by-Step Methodology
  • Preparation and Pre-Handling:

    • Verify that the chemical fume hood has a valid certification and is functioning correctly.

    • Don all required PPE as described in Section 2.3.

    • Ensure a spill kit containing an inert absorbent (e.g., sand, vermiculite) is accessible.[4][5][12]

    • Designate a specific area within the fume hood for the procedure.

  • Weighing and Aliquoting:

    • Always handle the solid form of the compound within the fume hood to prevent inhalation of fine powders.

    • Use anti-static weigh boats or paper to minimize dispersal.

    • Carefully transfer the desired amount to the reaction vessel.

    • Immediately and securely close the primary container.

  • Dissolution and Reaction Setup:

    • Add the solid to the chosen solvent slowly and in portions to control any potential exothermic processes.

    • If heating is required, use a controlled heating mantle and a condenser to prevent vapor release.

    • Keep all vessels covered or sealed to the extent possible throughout the experiment.

  • Post-Handling and Decontamination:

    • Upon completion of the work, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

    • Carefully remove PPE, avoiding contact with contaminated surfaces. Gloves should be removed last.

    • Wash hands and forearms thoroughly with soap and water.[5][6][7]

Section 4: Storage and Waste Management

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidental exposure.

  • Location: Store in a cool, dry, and well-ventilated area.[4][7][12][14]

  • Security: The compound should be stored in a locked cabinet or a restricted-access area.[5][6]

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.[4][7][12]

Incompatible Materials

Avoid storage with strong oxidizing agents and strong acids, as these can lead to vigorous, uncontrolled reactions.[7]

Waste Disposal
  • All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of contents and containers in accordance with all applicable local, regional, and national regulations through an approved waste disposal plant.[5]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

Spill_Response_Flowchart Start Spill Occurs Alert Alert personnel in the immediate area. Start->Alert Assess Assess Spill Size & Risk Alert->Assess Small Small Spill (Inside Hood) - Absorb with inert material. - Collect in sealed container. - Decontaminate area. Assess->Small Small & Contained Large Large Spill (Outside Hood) - Evacuate the area. - Call emergency response. - Prevent entry to drains. Assess->Large Large or Uncontained Report Report incident to supervisor. Small->Report Large->Report caption Diagram: Emergency Spill Response

Caption: A decision-making flowchart for chemical spill response.

Chemical Spill
  • Small Spill (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[4][5][12]

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area thoroughly.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[4][5]

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[1][2][4] Remove all contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[1][4][7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air at once.[2][6] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.[2][10]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water. Call a poison control center or physician immediately.[2][5]

Fire Response
  • This compound is likely combustible.

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7][10]

  • Unsuitable Media: Avoid using a direct water jet, which could scatter the material.[4]

  • Firefighter Precautions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) due to the risk of hazardous decomposition products.[6][10]

References

  • 3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Dutscher. (2025). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31. Retrieved from [Link]

  • BASF. (2022). Safety data sheet Revysky®. Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET 2-(Trifluoromethoxy)aniline. Retrieved from [Link]

  • Cytiva. (2025). SAFETY DATA SHEET 9529942420. Retrieved from [Link]

  • Genesystem Co., Ltd. (2021). Material Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet 2-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]

  • BASF. (2025). Safety data sheet Header. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information - 4-(4-chlorophenoxy)aniline. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Chlorophenols. Retrieved from [Link]

Sources

Preclinical Toxicity Screening of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the preclinical de-risking of a novel synthetic candidate requires more than executing a checklist of assays. It demands a mechanistic foresight into how the molecule’s structural alerts will interact with biological systems.

The compound N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline is a highly lipophilic, halogenated secondary aniline. Its architecture presents three distinct structural liabilities:

  • The Aniline Moiety: A classic structural alert for cytochrome P450 (CYP)-mediated metabolic activation, leading to reactive N-hydroxylamines.

  • The Trifluoromethyl ( −CF3​ ) Group: Imparts extreme lipophilicity and metabolic stability at the meta-position, driving the molecule into lipid bilayers and potentially increasing its half-life.

  • The Chlorophenoxy Ether: Adds further steric bulk and lipophilicity, fitting the classic pharmacophore for off-target ion channel blockade.

This whitepaper establishes a self-validating, tiered toxicity screening protocol designed to interrogate these specific liabilities before advancing to IND-enabling studies, grounded in [1].

Mechanistic Toxicology: The Causality of Aniline-Derived Toxicity

Before designing the screening cascade, we must understand the causality of the anticipated toxicity. Secondary anilines are notorious for undergoing hepatic N-hydroxylation. When exposed to CYP450 enzymes (particularly CYP2E1 and CYP3A4), the amine is oxidized to a reactive N-hydroxylamine.

This reactive intermediate is the primary driver of two severe toxicological outcomes:

  • Hematological Toxicity (Methemoglobinemia): The N-hydroxylamine enters erythrocytes and oxidizes the Fe2+ in hemoglobin to Fe3+ , severely impairing oxygen transport.

  • Genotoxicity: If the reactive intermediate escapes detoxification (e.g., via glutathione conjugation), it can act as an electrophile, covalently binding to DNA and inducing base-pair substitutions or frameshift mutations.

MetabolicPathway A N-[2-(2-Chlorophenoxy)ethyl]- 3-(trifluoromethyl)aniline B Hepatic CYP450 (N-hydroxylation) A->B C Reactive N-Hydroxylamine Metabolite B->C D Erythrocyte Exposure (Fe2+ to Fe3+) C->D F DNA Intercalation (Genotoxicity) C->F E Methemoglobinemia & Tissue Hypoxia D->E

Fig 1. CYP450-mediated metabolic activation of the aniline moiety leading to hematological and genotoxic risks.

Tiered Screening Strategy & Regulatory Grounding

To systematically de-risk this compound, we employ a tiered approach. We do not advance to resource-intensive in vivo models until the compound clears in vitro genotoxicity and cardiotoxicity thresholds.

ScreeningWorkflow T1 Tier 1: Genotoxicity OECD 471 Ames Test T2 Tier 2: Safety Pharmacology ICH S7B hERG Assay T1->T2 Ames Negative T3 Tier 3: Acute In Vivo Tox ICH M3(R2) Rodent Model T2->T3 IC50 > 10 µM Decision Go/No-Go Decision IND-Enabling Phase T3->Decision MTD Established

Fig 2. Tiered preclinical toxicity screening workflow for early-stage candidate evaluation.

Step-by-Step Experimental Protocols (Self-Validating Systems)

A robust protocol must be a self-validating system. If an assay fails, the internal controls must immediately indicate whether the failure was due to the test article or a systemic artifact.

Protocol A: Enhanced Bacterial Reverse Mutation (Ames) Test

Because the genotoxicity of anilines is strictly dependent on metabolic activation, the mandate the use of an exogenous mammalian metabolic activation system (S9 fraction)[2].

  • Self-Validation Mechanism: The Ames test uses histidine-dependent Salmonella typhimurium strains. Without a mutagenic event, the bacteria physically cannot grow on histidine-depleted agar. Concurrent positive controls (e.g., 2-aminoanthracene, which requires S9 activation) ensure the S9 enzymes are active, eliminating false negatives.

Step-by-Step Methodology:

  • S9 Mix Preparation: Homogenize Aroclor 1254-induced rat liver (S9 fraction) and supplement with NADP+ and glucose-6-phosphate to fuel CYP450 activity.

  • Test Article Formulation: Dissolve N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline in anhydrous DMSO. Prepare a 5-log serial dilution (e.g., 5 to 5000 µ g/plate ).

  • Pre-Incubation Method: Combine 100 µL of the test strain (TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA), 500 µL of S9 mix, and 50 µL of the test article. Incubate at 37°C for 30 minutes. Causality note: Pre-incubation is critical for anilines to allow sufficient time for the highly lipophilic compound to be metabolized before being locked in agar.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan to allow initial divisions) to the mixture and pour over minimal glucose agar plates.

  • Incubation & Readout: Incubate for 48–72 hours at 37°C. Count revertant colonies using an automated colony counter.

Protocol B: In Vitro hERG Patch-Clamp Assay

The compound's high lipophilicity and aromatic rings make it a prime suspect for trapping within the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to delayed ventricular repolarization (Long QT syndrome). This is evaluated per [3].

  • Self-Validation Mechanism: The whole-cell patch-clamp technique requires a seal resistance of >1 GΩ (gigaohm) before membrane rupture. This ensures recorded currents flow exclusively through the hERG channels and do not leak across the membrane seal.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG channel. Transfer to a recording chamber perfused with extracellular Tyrode's solution.

  • Patch-Clamp Configuration: Establish a >1 GΩ seal using a borosilicate glass pipette filled with intracellular solution. Apply negative pressure to rupture the membrane, achieving the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.

  • Compound Perfusion: Perfuse the test article at escalating concentrations (0.1 µM to 30 µM). Wait 3–5 minutes per concentration to achieve steady-state block.

  • Validation & Analysis: Apply 0.1 µM E-4031 (a known hERG blocker) at the end of the recording. A >90% reduction in tail current validates the channel's pharmacological sensitivity. Calculate the IC50​ based on fractional tail current reduction.

Quantitative Data & Acceptance Criteria

To facilitate rapid Go/No-Go decision-making, all quantitative outputs from the screening cascade must be evaluated against strict, pre-defined regulatory thresholds.

Assay / ParameterTarget ReadoutGo/No-Go ThresholdMechanistic RationaleRegulatory Standard
Ames Test (OECD 471) Revertant Colonies/Plate< 2-fold increase over vehicle control (TA98/TA100).Confirms absence of DNA-reactive N-hydroxylamine metabolites capable of causing base-pair or frameshift mutations.[2]
hERG Patch-Clamp IC50​ (Tail Current Block) IC50​ > 10 µM Ensures the lipophilic chlorophenoxy/CF3 groups do not trap within the hERG pore, preventing proarrhythmic QT prolongation.[3]
In Vitro Cytotoxicity Cell Viability (ATP Depletion) CC50​ > 50 µM Differentiates specific pharmacological toxicity from non-specific lipophilic membrane disruption (surfactant-like effect).[4]
In Vivo Acute Tox Methemoglobin Levels< 5% total Hb at expected Cmax​ Validates that systemic clearance mechanisms (e.g., glutathione) outpace the CYP-mediated oxidation of the aniline moiety.[1]

References

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay) . Nucro-Technics. Available at:[Link]

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential . U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Safety Guidelines (ICH S7A/S7B) . International Council for Harmonisation (ICH). Available at: [Link]

Sources

Methodological & Application

developing an in vitro assay using N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to developing an in vitro assay for N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline, a novel investigational compound. This document provides a strategic framework for researchers, scientists, and drug development professionals, covering initial cytotoxicity screening to guide subsequent mechanistic studies.

Introduction: Characterizing Novel Chemical Entities

The journey of a novel chemical entity, such as N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline, from a laboratory curiosity to a potential therapeutic agent is underpinned by rigorous in vitro characterization. The initial step is to ascertain its biological activity profile, starting with its effect on cell viability and proliferation. This application note details a comprehensive, tiered approach to developing a robust in vitro assay for this purpose. We will begin with a primary, high-throughput screening assay to determine the compound's cytotoxic or cytostatic potential, and then discuss a framework for designing subsequent mechanistic (secondary) assays based on these initial findings.

The rationale for this approach is grounded in efficiency and logical progression. Before investing resources in complex, target-specific assays, it is crucial to understand the fundamental impact of the compound on a living cell system. A well-designed cell viability assay serves as a gatekeeper, providing essential data on the compound's potency (e.g., IC50 value) and guiding the next steps in the research pipeline.

Part 1: Primary Assay - Assessing General Cytotoxicity

The first step in characterizing N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline is to determine its effect on cell viability. A resazurin-based assay is an excellent choice for this initial screen due to its sensitivity, simplicity, and non-destructive nature, which allows for multiplexing with other assays if needed.

Principle of the Resazurin Assay

The assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells. This conversion is directly proportional to the number of viable, respiring cells. A decrease in resorufin fluorescence in the presence of the test compound indicates a reduction in cell viability.

Experimental Workflow

The overall workflow for the primary cytotoxicity screen is outlined below. This process is designed to be systematic, moving from cell preparation to data analysis to determine the compound's potency.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (e.g., 10 mM in DMSO) add_compound Add Serial Dilutions of Compound prep_compound->add_compound prep_cells Culture & Harvest Cells (e.g., A549, HeLa) seed_plate Seed Cells in 96-well Plate (e.g., 5,000 cells/well) prep_cells->seed_plate incubate_adhesion Incubate for 24h (for cell adhesion) seed_plate->incubate_adhesion incubate_adhesion->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_resazurin Add Resazurin Reagent incubate_treatment->add_resazurin incubate_read Incubate for 1-4h add_resazurin->incubate_read read_plate Read Fluorescence (Ex: 560 nm, Em: 590 nm) incubate_read->read_plate normalize_data Normalize Data to Controls (% Viability) read_plate->normalize_data plot_curve Plot Dose-Response Curve normalize_data->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Figure 1: Workflow for primary cytotoxicity screening using a resazurin-based assay.

Detailed Protocol: Resazurin-Based Cell Viability Assay

Materials:

  • N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., A549, human lung carcinoma)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom, black-walled microplates

  • Multichannel pipette

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to create a range of working concentrations (e.g., 200 µM to 0.1 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Culture A549 cells to approximately 80% confluency.

    • Wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize with complete growth medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

    • Count the cells using a hemocytometer or automated cell counter and adjust the density to 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Include wells for "cells + medium only" (vehicle control) and "medium only" (blank).

  • Cell Treatment:

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow the cells to adhere.

    • Carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Add 100 µL of medium with 0.5% DMSO to the vehicle control wells.

    • Incubate the plate for an additional 48 to 72 hours.

  • Assay Measurement:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need optimization.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average fluorescence value of the "medium only" blank wells from all other wells.

  • Normalization: Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100

  • Dose-Response Curve: Plot the % Viability against the logarithm of the compound concentration.

  • IC50 Determination: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism or R to calculate the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit cell viability by 50%.

Table 1: Example Data for IC50 Determination

Compound Conc. (µM)Log(Concentration)% Viability (Mean)
1002.005.2
301.4815.8
101.0048.9
30.4885.1
10.0095.3
0.3-0.5298.7
0.1-1.0099.5
0 (Vehicle)-100.0

Part 2: Framework for Secondary, Mechanistic Assays

The results from the primary screen (i.e., the IC50 value) will dictate the next steps. If N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline shows significant cytotoxic activity, the subsequent goal is to elucidate the mechanism of cell death. Key questions to ask are: Is the compound inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death)?

Logical Flow for Mechanistic Investigation

This diagram illustrates a decision-making process for selecting secondary assays based on the primary screening results.

G cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway start_node Primary Screen Result: Compound is Cytotoxic (IC50 < 10 µM) question_node What is the Mechanism of Cell Death? start_node->question_node caspase_assay Caspase-3/7 Activity Assay question_node->caspase_assay Investigate Apoptosis ldh_assay LDH Release Assay question_node->ldh_assay Investigate Necrosis annexin_v Annexin V/PI Staining caspase_assay->annexin_v western_blot Western Blot for PARP Cleavage annexin_v->western_blot hmgb1_release HMGB1 Release Assay ldh_assay->hmgb1_release

Figure 2: Decision tree for selecting secondary mechanistic assays.

Example Secondary Protocol: Caspase-Glo® 3/7 Assay

If apoptosis is suspected, a caspase activity assay is a highly specific and sensitive method for confirmation. Caspases are key proteases that execute programmed cell death.

Principle: The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD. In the presence of active caspase-3 or -7, the substrate is cleaved, and a proluciferin substrate is released, which is then converted to a light-emitting product by luciferase. The resulting luminescent signal is proportional to the amount of caspase activity.

Procedure Outline:

  • Cell Seeding and Treatment: Seed and treat cells with N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a shorter duration (e.g., 6, 12, or 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Measurement: Read the luminescence using a plate-reading luminometer. An increase in luminescence compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.

Conclusion and Future Directions

This application note provides a foundational strategy for the in vitro characterization of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline. By starting with a robust primary cytotoxicity screen, researchers can efficiently determine the compound's potency and make data-driven decisions about subsequent mechanistic studies. The successful identification of a cytotoxic effect and its underlying mechanism (e.g., apoptosis induction) opens the door to more advanced investigations, including target identification, pathway analysis, and eventually, preclinical in vivo studies. This structured approach ensures that research efforts are focused and that the therapeutic potential of novel compounds is evaluated in a scientifically rigorous manner.

References

  • Riss, T. L., et al. (2016). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Uzarski, J. R., et al. (2017). A guide to performing resazurin-based viability assays. Methods in Molecular Biology, 1601, 25-32. Available at: [Link]

  • Timm, M., et al. (2013). The impact of DMSO on measurement of cytotoxicity in a human cell line. Cytotechnology, 65(5), 877–885. Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. Available at: [Link]

Protocols for the N-Alkylation of 3-(Trifluoromethyl)aniline: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkylated 3-(Trifluoromethyl)aniline Derivatives

N-alkylated 3-(trifluoromethyl)aniline derivatives are crucial structural motifs in a wide array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The incorporation of the trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The N-alkyl substituent further allows for fine-tuning of the molecule's steric and electronic properties, making the synthesis of a diverse library of these derivatives a key objective for many research and development programs.

This comprehensive guide provides detailed application notes and protocols for the synthesis of N-alkylated 3-(trifluoromethyl)aniline derivatives. We will explore several robust and versatile methodologies, including classical direct alkylation, modern catalytic "borrowing hydrogen" techniques, reductive amination, and palladium-catalyzed Buchwald-Hartwig amination. For each method, we will delve into the underlying mechanistic principles, provide step-by-step experimental protocols, and discuss the critical parameters that influence reaction outcomes.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward approach for the synthesis of N-alkylated anilines. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism where the nitrogen atom of 3-(trifluoromethyl)aniline attacks the electrophilic carbon of an alkyl halide.

Causality Behind Experimental Choices:

  • The Substrate: 3-(Trifluoromethyl)aniline is an electron-deficient aniline. The potent electron-withdrawing nature of the -CF₃ group decreases the electron density on the nitrogen atom, rendering it less nucleophilic than aniline itself. This reduced nucleophilicity necessitates more forcing reaction conditions (e.g., higher temperatures, longer reaction times) compared to the alkylation of electron-rich anilines.

  • The Base: A base is essential to deprotonate the aniline, thereby increasing its nucleophilicity. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and stronger bases like sodium hydride (NaH) for less reactive systems. The base also serves to neutralize the hydrohalic acid (HX) byproduct, driving the reaction to completion.

  • The Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically employed as they can dissolve the aniline and the base while also facilitating the Sₙ2 reaction pathway.

  • Over-alkylation: A common side reaction is the formation of the N,N-dialkylated product. This occurs because the mono-alkylated secondary amine is often more nucleophilic than the starting primary aniline. To mitigate this, a slight excess of the aniline can be used, or the alkylating agent can be added slowly to the reaction mixture.

Experimental Protocol: Synthesis of N-Propyl-3-(trifluoromethyl)aniline

This protocol details the synthesis of N-propyl-3-(trifluoromethyl)aniline using propyl bromide as the alkylating agent.

Reactant and Reagent Summary:

Reactant/ReagentMolecular Weight ( g/mol )Moles (mol)EquivalentsAmount
3-(Trifluoromethyl)aniline161.121.01.0161.12 g
1-Bromopropane122.991.11.1135.29 g (96.7 mL)
Potassium Carbonate (K₂CO₃)138.212.02.0276.42 g
N,N-Dimethylformamide (DMF)73.09--500 mL

Step-by-Step Procedure:

  • To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)aniline (161.12 g, 1.0 mol) and anhydrous N,N-dimethylformamide (500 mL).

  • Add finely ground anhydrous potassium carbonate (276.42 g, 2.0 mol) to the solution.

  • Begin stirring the suspension and add 1-bromopropane (135.29 g, 1.1 mol) dropwise at room temperature over 30 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete (indicated by the consumption of the starting aniline), cool the mixture to room temperature.

  • Pour the reaction mixture into 1 L of cold water and extract with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with water (2 x 200 mL) and then with brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-propyl-3-(trifluoromethyl)aniline as a colorless to pale yellow oil.

Expected Yield: 80-90%

Workflow for Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 3-(Trifluoromethyl)aniline E Mix and Heat to 80°C (12-16 hours) A->E B Potassium Carbonate B->E C DMF C->E D 1-Bromopropane D->E Dropwise addition F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry over Na₂SO₄ H->I J Concentrate I->J K Vacuum Distillation or Column Chromatography J->K L N-Propyl-3-(trifluoromethyl)aniline (Final Product) K->L

Caption: Workflow for Direct N-Alkylation.

Method 2: "Borrowing Hydrogen" Catalysis with Alcohols

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally benign approach to N-alkylation.[1][2] This strategy utilizes alcohols as the alkylating agents in the presence of a transition metal catalyst, with water being the only byproduct.[3]

Mechanistic Insights:

The catalytic cycle involves three key steps:

  • Dehydrogenation: The transition metal catalyst abstracts two hydrogen atoms from the alcohol, oxidizing it to the corresponding aldehyde or ketone and forming a metal hydride species.

  • Condensation: The in situ generated carbonyl compound condenses with the aniline to form an imine (Schiff base), releasing a molecule of water.

  • Hydrogenation: The metal hydride then transfers the "borrowed" hydrogen atoms to the imine, reducing it to the N-alkylated aniline and regenerating the active catalyst.

Advantages and Considerations:

  • Green Chemistry: This method aligns with the principles of green chemistry by using readily available and less toxic alcohols as alkylating agents and generating only water as a byproduct.

  • Catalyst Choice: Ruthenium and iridium complexes are commonly employed as catalysts for this transformation. The choice of ligand on the metal center is crucial for catalytic activity and selectivity.

  • Substrate Scope: While highly effective for many anilines, the electron-deficient nature of 3-(trifluoromethyl)aniline may require higher catalyst loadings or more active catalytic systems to achieve high conversion.[4]

General Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with an Alcohol

This protocol provides a general procedure for the N-alkylation of anilines with alcohols using a commercially available ruthenium catalyst.

Reactant and Reagent Summary:

Reactant/ReagentRole
3-(Trifluoromethyl)anilineStarting Material
Alcohol (e.g., Ethanol, Benzyl alcohol)Alkylating Agent
[Ru(p-cymene)Cl₂]₂Catalyst Precursor
Phosphine Ligand (e.g., Xantphos)Ligand
Potassium tert-butoxide (KOtBu)Base
TolueneSolvent

Step-by-Step Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine [Ru(p-cymene)Cl₂]₂ (2.5 mol%) and the phosphine ligand (5.5 mol%).

  • Add anhydrous toluene (2 mL), followed by 3-(trifluoromethyl)aniline (1.0 mmol), the alcohol (1.2 mmol), and potassium tert-butoxide (1.5 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 110-130 °C.

  • Stir the reaction mixture for 24-48 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench cautiously with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Catalytic Cycle for "Borrowing Hydrogen" N-Alkylation

G cluster_cycle Catalytic Cycle M [M] Catalyst MH2 [M]-H₂ M->MH2 + R-CH₂OH - R-CHO MH2->M + Ar-N=CHR - Ar-NH-CH₂R A R-CH₂OH (Alcohol) B R-CHO (Aldehyde) A->B -2H D Ar-N=CHR (Imine) B->D +Ar-NH₂ -H₂O C Ar-NH₂ (Aniline) E Ar-NH-CH₂R (Alkylated Aniline) D->E +2H

Caption: Catalytic Cycle of "Borrowing Hydrogen" N-Alkylation.

Method 3: Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Key Principles and Advantages:

  • One-Pot Procedure: The reaction is typically carried out in a single pot, which simplifies the experimental setup and reduces waste.

  • Control of Alkylation: This method is highly effective for the mono-alkylation of primary amines, as the imine formation is a key intermediate step, thus avoiding the over-alkylation issues sometimes seen in direct alkylation with halides.[5]

  • Reducing Agents: A variety of reducing agents can be employed. Sodium borohydride (NaBH₄) is a common and cost-effective choice. For reactions that require milder conditions or are sensitive to pH, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent alternatives.

  • Acid Catalysis: The formation of the imine is often catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Experimental Protocol: Reductive Amination of 3-(Trifluoromethyl)aniline with Benzaldehyde

This protocol describes the synthesis of N-benzyl-3-(trifluoromethyl)aniline.

Reactant and Reagent Summary:

Reactant/ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
3-(Trifluoromethyl)aniline161.12101.01.61 g
Benzaldehyde106.12101.01.06 g (1.02 mL)
Sodium Borohydride (NaBH₄)37.83151.50.57 g
Methanol32.04--50 mL

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add 3-(trifluoromethyl)aniline (1.61 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in methanol (50 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.57 g, 15 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 4-6 hours.

  • Monitor the reaction by TLC to confirm the consumption of the imine intermediate.

  • Quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain N-benzyl-3-(trifluoromethyl)aniline.

Expected Yield: 85-95%

Mechanism of Reductive Amination

G cluster_imine Imine Formation cluster_reduction Reduction A Ar-NH₂ (3-(Trifluoromethyl)aniline) C Ar-N=CHR (Imine Intermediate) A->C B R-CHO (Aldehyde) B->C -H₂O E Ar-NH-CH₂R (Final Product) C->E D [H⁻] (e.g., NaBH₄) D->E

Caption: General Mechanism of Reductive Amination.

Method 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] It allows for the coupling of amines with aryl or alkyl halides and pseudohalides (e.g., triflates) under relatively mild conditions.

Mechanistic Overview and Key Components:

The reaction proceeds through a catalytic cycle involving a palladium(0) species:

  • Oxidative Addition: The aryl or alkyl halide adds to the Pd(0) catalyst to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, and a base deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The N-alkylated aniline product is formed, and the Pd(0) catalyst is regenerated.

Essential Components for Success:

  • Palladium Precatalyst: Common precatalysts include Pd₂(dba)₃ and Pd(OAc)₂.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often required to facilitate the reductive elimination step, especially with challenging substrates.

  • Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst, so it must be performed under an inert atmosphere (argon or nitrogen).

General Experimental Protocol: Buchwald-Hartwig N-Alkylation

This protocol provides a general procedure for the palladium-catalyzed N-alkylation of 3-(trifluoromethyl)aniline with an alkyl bromide.

Reactant and Reagent Summary:

Reactant/ReagentRole
3-(Trifluoromethyl)anilineStarting Material
Alkyl Bromide (e.g., Bromoethane)Alkylating Agent
Pd₂(dba)₃Catalyst Precursor
XPhosLigand
Sodium tert-butoxide (NaOtBu)Base
TolueneSolvent

Step-by-Step Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Add 3-(trifluoromethyl)aniline (1.0 mmol) and anhydrous, degassed toluene (2 mL).

  • Add the alkyl bromide (1.2 mmol) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle of Buchwald-Hartwig Amination

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A R-X D [L₂Pd(II)(R)(X)] A->D R-X B Amine Coordination & Deprotonation E [L₂Pd(II)(R)(NHAr)] B->E + ArNH₂ - HX C Reductive Elimination C->Pd0 - ArNHR D->B + ArNH₂ - HX E->C - ArNHR

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Comparison of N-Alkylation Methods

MethodAlkylating AgentKey Reagents/CatalystsAdvantagesDisadvantagesTypical Yields
Direct Alkylation Alkyl HalidesBase (e.g., K₂CO₃)Simple, cost-effective, readily available reagents.Risk of over-alkylation, requires relatively harsh conditions for electron-deficient anilines, generates salt waste.70-90%
"Borrowing Hydrogen" AlcoholsTransition Metal Catalyst (e.g., Ru, Ir)Atom-economical, green (water is the only byproduct), uses readily available alcohols.Requires a catalyst, may require higher temperatures and optimization for electron-deficient substrates.60-95%
Reductive Amination Aldehydes, KetonesReducing Agent (e.g., NaBH₄)Excellent for mono-alkylation, one-pot procedure, wide substrate scope.Requires a stoichiometric reducing agent, may require pH control.80-95%
Buchwald-Hartwig Amination Alkyl Halides/TriflatesPd Catalyst, Phosphine Ligand, Strong BaseMild reaction conditions, high functional group tolerance, excellent for challenging couplings.Expensive catalysts and ligands, requires inert atmosphere, sensitive to air and moisture.75-98%

Characterization of N-Alkylated 3-(Trifluoromethyl)aniline Derivatives

The successful synthesis of N-alkylated 3-(trifluoromethyl)aniline derivatives should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The appearance of new signals corresponding to the alkyl group protons and the disappearance of one of the N-H protons (or a shift in its position) are key indicators of successful alkylation. The protons on the carbon adjacent to the nitrogen typically appear as a multiplet in the range of 3.0-4.5 ppm.

  • ¹³C NMR: New signals corresponding to the carbons of the alkyl group will be present. The carbon attached to the nitrogen will appear in the range of 40-60 ppm.

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected around -63 ppm.

Infrared (IR) Spectroscopy:

  • The N-H stretch of the primary amine (around 3350-3500 cm⁻¹, two bands) will be replaced by a single N-H stretch for the secondary amine (around 3300-3500 cm⁻¹) or will be absent for a tertiary amine.

  • The C-F stretching vibrations of the -CF₃ group typically appear as strong bands in the 1100-1350 cm⁻¹ region.

Mass Spectrometry (MS):

  • The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the N-alkylated product.

Conclusion

The N-alkylation of 3-(trifluoromethyl)aniline is a fundamental transformation that provides access to a wide range of valuable molecules for drug discovery and materials science. This guide has detailed four distinct and powerful methods for achieving this transformation: direct alkylation, "borrowing hydrogen" catalysis, reductive amination, and Buchwald-Hartwig amination. The choice of method will depend on factors such as the desired scale of the reaction, the availability of starting materials, cost considerations, and the specific functional groups present in the alkylating agent. By understanding the principles and following the detailed protocols outlined herein, researchers can confidently and efficiently synthesize a diverse array of N-alkylated 3-(trifluoromethyl)aniline derivatives to advance their scientific endeavors.

References

  • New Journal of Chemistry. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. RSC Publishing. Retrieved from [Link]

  • PMC. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Electronic Supporting Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • OpenBU. (2011). Reductive Amination Reaction. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • PMC. (n.d.). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of n-ethylanilinium TFA. Retrieved from [Link]

  • UniCA IRIS. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • NTU Scholars. (n.d.). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline.... Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. RSC Publishing. Retrieved from [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

🧪 Technical Support Center: Yield Optimization for N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Portal. This guide is designed for drug development professionals and synthetic chemists experiencing yield bottlenecks—specifically over-alkylation and β -elimination—when synthesizing N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline.

Below, you will find root-cause analyses of common failure modes, comparative route data, and self-validating experimental protocols to ensure reproducible, high-yield scale-up.

📊 Quantitative Route Comparison

To optimize your synthesis, it is critical to select the thermodynamic or catalytic pathway that aligns with your scale and purity requirements.

Synthetic RouteTarget YieldMajor Impurity ProfileKey ReagentsProsCons
Direct Alkylation (Classic SN​2 ) 40% – 75%Dialkylated tertiary amine, 2-chlorophenol K2​CO3​ , DMSO, 3-(CF 3​ )aniline (excess)Low reagent cost, scalable, no transition metals.Prone to over-alkylation; requires stoichiometric excess of aniline.
Buchwald-Hartwig (Cross-Coupling) 85% – 95%Dehalogenated arene (trace)Pd 2​ (dba) 3​ , BINAP, t -BuONa, TolueneExceptional selectivity for secondary amines; 1:1 stoichiometry.High catalyst cost; requires strict anhydrous/anaerobic conditions.

🛠️ Diagnostics & Troubleshooting FAQs

Ticket #101: Severe Over-Alkylation (Tertiary Amine Formation)

User Query: I am using a 1:1 ratio of 3-(trifluoromethyl)aniline and 1-(2-bromoethoxy)-2-chlorobenzene with K2​CO3​ in DMF. My yield is capped at 40%, and GC-MS shows a massive amount of dialkylated tertiary amine. How do I fix this?

Causality & Expert Insight: You are experiencing a classic nucleophilicity inversion. The starting material, 3-(trifluoromethyl)aniline, is highly electron-deficient due to the strongly electron-withdrawing −CF3​ group. However, once the first alkylation occurs, the newly added 2-(2-chlorophenoxy)ethyl group donates electron density via inductive effects. This makes the secondary amine product significantly more nucleophilic than the starting material [1]. Consequently, the product outcompetes the starting material for the remaining alkyl halide, leading to runaway over-alkylation.

Actionable Solutions:

  • Stoichiometric Control (Le Chatelier’s Principle): Use a 3:1 molar excess of the aniline. The sheer concentration of the primary amine will statistically outcompete the secondary amine product for the electrophile. The unreacted aniline can be recovered post-reaction.

  • Solvent/Temperature Modulation: Switch from DMF to DMSO and lower the temperature to 90 °C. Research on N-phenoxyethylation demonstrates that precluding strong bases and using DMSO with anhydrous K2​CO3​ significantly improves mono-alkylation selectivity [2].

Ticket #102: Formation of 2-Chlorophenol Byproduct

User Query: I tried using NaH to force the SN​2 reaction to completion, but my yield plummeted and I isolated 2-chlorophenol. What happened?

Causality & Expert Insight: You induced a competitive β -elimination. 1-(2-bromoethoxy)-2-chlorobenzene contains acidic protons adjacent to the bromide leaving group. Strong bases like NaH or KO t Bu trigger an E2 elimination rather than an SN​2 substitution. This cleaves the molecule into 2-chlorophenyl vinyl ether, which subsequently hydrolyzes in ambient moisture to yield 2-chlorophenol and acetaldehyde.

Actionable Solution: Strictly avoid hydride or alkoxide bases for this specific electrophile. Stick to mild inorganic carbonates ( K2​CO3​ , Cs2​CO3​ ) or sterically hindered organic bases (DIPEA).

Ticket #103: Redesigning for >90% Yield

User Query: Direct alkylation is too messy for my scale-up. Is there a cleaner, more selective disconnection?

Causality & Expert Insight: Yes. Reverse the polarity of your synthons and utilize a Palladium-catalyzed Buchwald-Hartwig cross-coupling. By reacting 2-(2-chlorophenoxy)ethan-1-amine with 1-bromo-3-(trifluoromethyl)benzene, you entirely bypass the SN​2 over-alkylation trap. In the Buchwald-Hartwig catalytic cycle, the reductive elimination step forms the secondary amine. This resulting secondary amine is too sterically hindered to efficiently coordinate to the Pd(II) center for a second catalytic cycle, inherently halting the reaction at the mono-alkylated stage [3].

🗺️ Pathway Visualizations

SyntheticRoutes SM1 3-(Trifluoromethyl)aniline + 1-(2-Bromoethoxy)-2-chlorobenzene RouteA Direct Alkylation (SN2 Pathway) SM1->RouteA SM2 1-Bromo-3-(trifluoromethyl)benzene + 2-(2-Chlorophenoxy)ethan-1-amine RouteB Buchwald-Hartwig Cross-Coupling SM2->RouteB Prod N-[2-(2-Chlorophenoxy)ethyl]- 3-(trifluoromethyl)aniline RouteA->Prod Mono-alkylation (Target) SideProd Dialkylated Impurity (Tertiary Amine) RouteA->SideProd Over-alkylation (Side Reaction) RouteB->Prod Highly Selective C-N Coupling

Comparison of Direct Alkylation vs. Buchwald-Hartwig Cross-Coupling pathways.

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br Cleavage) Pd0->OxAdd PdII_1 L_nPd(Ar)(Br) OxAdd->PdII_1 AmineCoord Amine Coordination & Deprotonation PdII_1->AmineCoord + Amine, Base - Base·HBr PdII_2 L_nPd(Ar)(NHR) AmineCoord->PdII_2 RedElim Reductive Elimination (C-N Bond Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Secondary Amine Product RedElim->Product

Buchwald-Hartwig Catalytic Cycle demonstrating selective secondary amine formation.

🔬 Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step until the In-Process Control (IPC) validation check is met.

Protocol A: Optimized Direct N-Alkylation (High Selectivity)

Use this protocol if you must avoid transition metals and can tolerate recovering excess starting material.

  • Reaction Setup: Charge an oven-dried flask with 3-(trifluoromethyl)aniline (3.0 eq) and anhydrous K2​CO3​ (2.0 eq) in anhydrous DMSO (0.5 M concentration).

  • Electrophile Addition: Add 1-(2-bromoethoxy)-2-chlorobenzene (1.0 eq) dropwise over 30 minutes.

    • Causality: Slow addition keeps the electrophile concentration low, kinetically favoring the reaction with the abundant primary amine over the newly formed secondary amine.

  • Heating & IPC: Heat the mixture to 90 °C.

    • Validation Check 1: At 4 hours, pull a 0.1 mL aliquot, quench in water/EtOAc, and run TLC (Hexane:EtOAc 8:2). The primary aniline ( Rf​≈0.6 ) should be in large excess. If the starting bromide ( Rf​≈0.8 ) is still present, continue heating. Do not exceed 12 hours to prevent degradation.

  • Workup: Cool to room temperature. Quench with water and extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMSO.

  • Purification & Validation: Remove the solvent under reduced pressure. Isolate the product via vacuum distillation (to remove the lower-boiling excess aniline) or silica gel chromatography.

    • Validation Check 2: 1 H-NMR should show a distinct secondary amine N-H broad singlet around δ 4.2 ppm, confirming mono-alkylation.

Protocol B: Buchwald-Hartwig Cross-Coupling (High Yield)

Use this protocol for maximum yield and complete suppression of tertiary amine impurities.

  • Catalyst Activation: In a glovebox or under strict Argon atmosphere, combine Pd 2​ (dba) 3​ (2.5 mol%), BINAP (5.0 mol%), and t -BuONa (1.5 eq) in anhydrous Toluene (0.2 M).

    • Causality: BINAP is a bidentate ligand that forces a cis-geometry on the Pd(II) intermediate, vastly accelerating the reductive elimination step and preventing the formation of inactive palladium dimers [3].

  • Reagent Addition: Add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq) and 2-(2-chlorophenoxy)ethan-1-amine (1.2 eq). Seal the vessel.

  • Heating & IPC: Heat to 100 °C for 8 hours.

    • Validation Check 1: Observe a color change from dark purple/red (resting Pd 2​ (dba) 3​ ) to a yellow/orange homogenous solution, visually indicating active catalytic cycling.

    • Validation Check 2: Pull an aliquot for GC-MS. The reaction is validated as complete when the aryl bromide peak is completely consumed.

  • Workup & Purification: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography (Hexane:EtOAc gradient) to yield the pure secondary amine.

📚 References

  • Application Notes and Protocols for N-alkylation of 3-(Trifluoromethyl)aniline Source: Benchchem URL:

  • A Simple Method for N-Phenoxyethylation of Anilines Source: MDPI (Molecules, 2000, 5, 562-566) URL:

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:

N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline. Given the specific nature of this molecule, this document synthesizes established principles of chemical degradation with practical, field-proven methodologies to anticipate and troubleshoot experimental challenges. The pathways and byproducts described herein are based on the reactivity of the compound's core functional groups, supported by literature on analogous structures.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary functional groups in N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline, and how do they influence its stability?

The stability of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline is dictated by several key functional groups. Understanding their individual vulnerabilities is the first step in predicting degradation pathways.

  • Aryl Ether Linkage: The bond between the 2-chlorophenoxy group and the ethyl linker is an ether. Aryl ethers can be susceptible to cleavage under strongly acidic conditions or potent oxidative stress.[1]

  • Secondary Amine: The ethyl-aniline linkage is a secondary amine. This group is a common site for oxidative degradation, which can lead to N-dealkylation or the formation of N-oxides and other related byproducts.[2][3] Studies have shown that secondary amines can sometimes degrade faster than primary or tertiary amines under oxidative conditions.[4][5]

  • Chlorinated Aromatic Ring: The chlorophenoxy moiety can undergo dechlorination, particularly under photolytic (UV light) or reductive conditions. The aromatic ring itself is also a target for oxidative attack, potentially leading to hydroxylation.[6][7]

  • Trifluoromethyl (TFM) Group: The -CF3 group is generally considered to be one of the most stable functional groups in drug molecules and is often resistant to metabolic and chemical degradation.[8] However, under very harsh conditions, its degradation is not impossible.

dot

Parent Parent Compound Hydrolysis Acidic Hydrolysis Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photolysis Photolysis (UV Light) Parent->Photolysis P1 2-Chlorophenol Hydrolysis->P1 P2 N-ethyl-3-(trifluoromethyl)aniline Hydrolysis->P2 P3 3-(Trifluoromethyl)aniline Oxidation->P3 P4 N-Oxide Derivative Oxidation->P4 P5 Dechlorinated Byproduct Photolysis->P5

Caption: Predicted major degradation pathways.

Troubleshooting Guide

Problem 1: I am observing significant degradation of my compound in the control sample (time zero) of my acidic hydrolysis study. What could be the cause?

Cause & Explanation: This suggests that the compound is highly labile under acidic conditions or that the sample preparation itself is inducing degradation. The secondary amine can be protonated, and the ether oxygen is susceptible to protonation, which can catalyze cleavage even at room temperature if the acid concentration is high.

Solution Steps:

  • Reduce Acid Strength: Instead of starting with 0.1 M HCl, try a milder condition, such as 0.01 M HCl. The goal of forced degradation is to achieve 5-20% degradation, not complete and immediate breakdown. [9]2. Control Temperature: Perform the initial sample preparation and dilution at a reduced temperature (e.g., in an ice bath) before placing it in the stability chamber. This minimizes degradation that occurs before the official start of the time point.

  • Check Your Diluent: Ensure the diluent used for analysis (e.g., in HPLC) is neutral or has a pH at which the compound is stable. If the mobile phase is acidic, the compound could be degrading on the autosampler. Neutralize the sample with an equivalent amount of base just before injection. [10]

Problem 2: My mass spectrometry (MS) data shows several unexpected peaks with mass additions of +16 Da, +32 Da, etc., after an oxidative stress study with H₂O₂. How do I interpret this?

Cause & Explanation: A mass addition of +16 Da is a classic signature of oxidation, corresponding to the addition of a single oxygen atom. Multiple additions (+32 Da, +48 Da) indicate the formation of poly-oxygenated species.

  • +16 Da: This is most likely due to either N-oxidation of the secondary amine or hydroxylation of one of the aromatic rings. [3][11]* +32 Da: This could indicate the formation of a di-hydroxylated species or a hydroperoxide.

Solution Steps:

  • Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, which helps confirm the elemental composition of the byproduct and distinguish between different possibilities. [12][13]2. Perform Tandem MS (MS/MS): Fragment the +16 Da peak.

    • If the fragmentation pattern shows a neutral loss of 16, it strongly suggests an N-oxide, which are often labile.

    • If the fragmentation pattern is consistent with the parent molecule but shifted, it suggests a stable hydroxylation on one of the rings.

  • Employ Orthogonal Analytical Techniques: Use techniques like NMR spectroscopy to definitively determine the structure of the isolated byproduct. [12][14]

    Mass Shift Plausible Modification Affected Functional Group
    +16 Da Monohydroxylation or N-Oxidation Aromatic Ring or Secondary Amine
    -35 Da Dechlorination + H Chlorinated Aromatic Ring
    Cleavage Ether Bond Scission Aryl Ether Linkage
    Cleavage N-Dealkylation Secondary Amine
    Caption: Table summarizing common mass shifts and their structural implications in degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Study - General Workflow

This protocol outlines a standard workflow for conducting forced degradation studies in accordance with ICH guidelines. [15][16] Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • UV-Vis spectrophotometer, HPLC-UV/PDA, and/or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and dilute to a final concentration of ~0.1 mg/mL. Store a control sample (compound in diluent only) under ambient, protected-from-light conditions.

    • Acid Hydrolysis: Use 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Heat at 60°C.

    • Oxidation: Use 3% H₂O₂. Store at room temperature.

    • Thermal: Heat the solid compound and a solution at 80°C. [10] * Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. [3]3. Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve a target degradation of 5-20%. [9]4. Sample Analysis:

    • Neutralize the acid and base samples before analysis.

    • Analyze all samples using a developed HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point. [17] * Use a PDA detector to check for peak purity and an MS detector to identify the mass of the parent compound and any new peaks. [10]

dot

cluster_prep Preparation cluster_stress Stress Conditions (Target 5-20% Degradation) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B1 Acid Hydrolysis (0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1M NaOH, 60°C) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (80°C) A->B4 B5 Photolytic (ICH Q1B) A->B5 C Withdraw Samples at Time Points B1->C B2->C B3->C B4->C B5->C D Neutralize (if needed) & Dilute C->D E Analyze via HPLC-PDA-MS D->E F Evaluate Peak Purity, Identify Byproducts E->F

Caption: Workflow for a forced degradation study.

References

  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation; 2003. [Link]

  • Bavishi B. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare; 2014. [Link]

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP-Verlag; 2003. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency; 2003. [Link]

  • ICH. Q1A(R2) Guideline. International Council for Harmonisation; 2010. [Link]

  • Al-Absi R, et al. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI; 2025. [Link]

  • Al-Absi R, et al. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega; 2024. [Link]

  • Al-Absi R, et al. relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy; 2024. [Link]

  • Kumar P, et al. Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography. International Journal of Pharmaceutical Sciences; 2026. [Link]

  • Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. World Health Organization; 2003. [Link]

  • Al-Absi R, et al. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC; 2024. [Link]

  • Chen E. Oxidative degradation of amine solvents for C02 capture. The University of Texas at Austin; 2011. [Link]

  • Liu W, et al. Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. ResearchGate; 2013. [Link]

  • Liu W, et al. Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Journal of Agricultural and Food Chemistry; 2013. [Link]

  • Gupta A, et al. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research; 2021. [Link]

  • Kumar V, et al. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques. PubMed; 2023. [Link]

  • Degradation of chlorophenoxy herbicides by coupled Fenton and biological oxidation. ResearchGate; 2013. [Link]

  • Kumar V, et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Drug Delivery and Therapeutics; 2019. [Link]

  • Singh R, et al. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research; 2014. [Link]

  • Alsante K, et al. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net; 2011. [Link]

  • Klick S, et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology; 2005. [Link]

  • Wang Z, et al. Development and validation of a novel analytical method for related substances of resmetirom and identification of new degradation products. Frontiers; 2026. [Link]

  • Hoagland J. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS; 1996. [Link]

  • Bacterial degradation of chlorophenols: pathways, biochemica, and genetic aspects. PubMed; 2004. [Link]

Sources

reducing side reactions in the synthesis of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline. It is designed for researchers, scientists, and drug development professionals to help navigate and optimize this specific chemical transformation, with a focus on minimizing common side reactions to improve yield and purity.

Introduction

The synthesis of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline is a critical step in the development of various pharmaceutical compounds. The target molecule is typically synthesized via a nucleophilic substitution or a cross-coupling reaction. The most common approaches involve the N-alkylation of 3-(trifluoromethyl)aniline with a 2-(2-chlorophenoxy)ethyl halide or a related electrophile, or through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. Each of these methods, while effective, presents a unique set of challenges, primarily the formation of undesirable side products. This guide will dissect these issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a significant amount of a higher molecular weight impurity in my final product. What is it and how can I prevent it?

Answer: This is a very common issue and the high molecular weight impurity is most likely the result of over-alkylation , leading to the formation of a tertiary amine, N,N-bis[2-(2-chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline.

Causality: The desired secondary amine product, N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline, is often more nucleophilic than the starting primary amine, 3-(trifluoromethyl)aniline.[1] This increased nucleophilicity makes it competitive in reacting with the electrophilic alkylating agent, leading to a second alkylation event on the nitrogen atom.

Troubleshooting & Optimization:

  • Control Stoichiometry: Use a slight excess of the 3-(trifluoromethyl)aniline relative to the 2-(2-chlorophenoxy)ethyl halide (e.g., 1.1 to 1.5 equivalents of the aniline). This shifts the reaction equilibrium to favor the mono-alkylation product.[1]

  • Slow Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, add it dropwise or via a syringe pump over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, minimizing the chance of the product reacting further.[1]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the desired mono-alkylation. However, this may also slow down the primary reaction rate, so careful optimization is required.

  • Choice of Base: A bulky, non-nucleophilic base can sometimes help to minimize over-alkylation by sterically hindering the approach of the already substituted amine to the electrophile.

FAQ 2: My reaction is sluggish and I'm getting a low yield, with a lot of unreacted 3-(trifluoromethyl)aniline. How can I improve the conversion?

Answer: The slow reaction rate is likely due to the reduced nucleophilicity of the starting aniline.

Causality: The trifluoromethyl (-CF₃) group on the aniline ring is a strong electron-withdrawing group.[1] This effect decreases the electron density on the nitrogen atom, making 3-(trifluoromethyl)aniline a weaker nucleophile compared to unsubstituted aniline.[1]

Troubleshooting & Optimization:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the lower nucleophilicity. Common temperature ranges for N-alkylation are 60-80°C.[1]

  • Choice of Solvent: Use a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents can help to solvate the cation of the base and increase the nucleophilicity of the aniline.

  • Activate the Alkylating Agent: If you are using an alkyl chloride or bromide, consider switching to the corresponding iodide. Iodide is a better leaving group, making the electrophile more reactive. You can also add a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) to the reaction mixture to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[1]

  • Stronger Base: Using a stronger base, such as sodium hydride (NaH), can more effectively deprotonate the aniline, increasing its nucleophilicity. However, be cautious as stronger bases can also promote side reactions.[1]

FAQ 3: I am attempting a copper-catalyzed Ullmann condensation and observing significant amounts of starting materials and some dark, insoluble byproducts. What's going wrong?

Answer: The Ullmann condensation is a powerful tool for C-N bond formation but can be sensitive to reaction conditions.[2][3][4] The issues you are facing could be due to catalyst deactivation, inappropriate reaction conditions, or side reactions like homocoupling.

Causality: The traditional Ullmann reaction often requires high temperatures (sometimes over 210°C) and stoichiometric amounts of copper.[2] Modern ligand-assisted protocols allow for milder conditions, but the catalyst system is still susceptible to poisoning, and the high temperatures can lead to decomposition and polymerization of starting materials.

Troubleshooting & Optimization:

  • Catalyst and Ligand Selection:

    • Use a reliable copper(I) source, such as copper(I) iodide (CuI).[4]

    • Employ a chelating ligand, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine, to stabilize the copper catalyst and facilitate the reaction under milder conditions.[3]

  • Base Selection: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often effective.[4]

  • Solvent Choice: High-boiling polar aprotic solvents like N-methylpyrrolidone (NMP), DMF, or dioxane are typically used.[2][5] Ensure the solvent is anhydrous.

  • Inert Atmosphere: Copper-catalyzed reactions can be sensitive to oxygen. Perform the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation of the catalyst and starting materials.[4]

  • Temperature Control: While Ullmann reactions often require heat, excessively high temperatures can lead to decomposition. Aim for the lowest temperature that gives a reasonable reaction rate (e.g., 100-120°C with a modern catalyst system).[4]

Table 1: Troubleshooting Ullmann Condensation Issues

Problem Potential Cause Recommended Solution
Low ConversionInactive catalyst, insufficient temperature, or weak base.Use fresh CuI, add a suitable ligand, increase temperature incrementally, or switch to a stronger base like Cs₂CO₃.
Dark/Tarry MixtureDecomposition of starting materials or solvent at high temperatures.Lower the reaction temperature and ensure an inert atmosphere.
Homocoupling of Aryl HalideSide reaction promoted by the copper catalyst.Use a ligand to promote the desired cross-coupling pathway. Optimize the stoichiometry of reactants.
FAQ 4: I'm trying a Buchwald-Hartwig amination and see evidence of hydrodehalogenation of my aryl halide. How can I suppress this side reaction?

Answer: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a known side reaction in Buchwald-Hartwig aminations.

Causality: This side reaction can occur via a competing pathway to the desired reductive elimination. One possibility is a β-hydride elimination from the palladium-amide intermediate, which forms an imine and a palladium-hydride species that can then reduce the aryl halide.[6]

Troubleshooting & Optimization:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over side reactions. Consider using ligands like BINAP or DPPF.[6]

  • Base Selection: The base can influence the rate of competing pathways. Weaker bases might be beneficial in some cases, but this needs to be balanced with the need for efficient deprotonation of the amine.

  • Temperature and Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that might favor side reactions.

Experimental Protocols

Protocol 1: N-Alkylation of 3-(Trifluoromethyl)aniline

This is a representative procedure and may require optimization.[1][7]

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(trifluoromethyl)aniline (1.0 eq.).

  • Solvent and Base: Add anhydrous DMF (to a concentration of approximately 0.2-0.5 M relative to the aniline). Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) and a catalytic amount of potassium iodide (KI, 0.1 eq.).

  • Addition of Alkylating Agent: Stir the suspension vigorously and add 1-(2-bromoethoxy)-2-chlorobenzene (1.0-1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70-80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[8]

Protocol 2: Ligand-Assisted Ullmann Condensation

This protocol is based on modern, milder Ullmann N-arylation methods.[4]

  • Preparation: To a dry, sealed tube, add CuI (5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and Cs₂CO₃ (2.0 eq.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times.

  • Addition of Reactants: Add 3-(trifluoromethyl)aniline (1.2 eq.), 1-bromo-2-phenoxyethane (or a similar aryl halide, 1.0 eq.), and anhydrous toluene or dioxane via syringe.

  • Reaction: Place the tube in a preheated oil bath at 110°C and stir for 24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

To better understand the competition between the desired reaction and common side reactions, the following diagrams illustrate the key transformations.

cluster_main Desired N-Alkylation Pathway cluster_side Over-Alkylation Side Reaction A 3-(Trifluoromethyl)aniline (Primary Amine) C N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline (Desired Secondary Amine) A->C + R-X - HX B Alkylating Agent (R-X) D N,N-bis[2-(2-chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline (Tertiary Amine Side Product) C->D + R-X - HX start Start Reaction Monitoring (TLC/GC-MS) check_sm Is starting material consumed? start->check_sm incomplete Reaction Incomplete check_sm->incomplete No complete Reaction Complete check_sm->complete Yes troubleshoot Troubleshoot Reaction: - Increase Temperature - Change Solvent/Base - Add Catalyst (KI) incomplete->troubleshoot check_purity Is product pure? complete->check_purity impure Impure Product check_purity->impure No pure_product Isolate Pure Product check_purity->pure_product Yes purify Column Chromatography impure->purify purify->pure_product troubleshoot->start Restart with new conditions

Caption: Troubleshooting workflow for reaction optimization.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and cross-validation framework for two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline. As a critical intermediate or active pharmaceutical ingredient (API) in drug development, ensuring the accuracy, precision, and interchangeability of analytical data for this compound is paramount. This document is intended for researchers, analytical scientists, and quality control professionals who require robust and reliable analytical procedures.

The principles and methodologies discussed are grounded in the latest guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2) for method validation and ICH M10 for bioanalytical method validation, which touches upon the necessity of cross-validation.[1][2][3]

Introduction: The Imperative for Method Cross-Validation

N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline is a complex organic molecule featuring multiple functional groups that lend it to analysis by various techniques. Throughout the lifecycle of a pharmaceutical product, from development to quality control, it is common for different analytical methods to be used across different laboratories or for different purposes (e.g., stability testing vs. release testing).[3] Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can provide equivalent and reliable results for the same intended purpose, thereby ensuring data consistency and integrity regardless of the method employed.[4]

The recent ICH Q2(R2) and Q14 guidelines emphasize a lifecycle-based model for analytical procedures, moving away from a one-time validation event to a continuous process of verification.[2] Within this framework, cross-validation serves as a critical link, confirming that a newly developed method, a transferred method, or an alternative method is fit-for-purpose relative to an existing validated procedure.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: The role of cross-validation within the analytical procedure lifecycle.

Chapter 1: Candidate Analytical Methodologies

The selection of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.[5] For N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline, both RP-HPLC and GC-MS present as strong candidates.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Causality Behind Method Choice: RP-HPLC is the workhorse of the pharmaceutical industry for its robustness, precision, and applicability to a wide range of non-volatile and thermally labile compounds.[6] The target molecule possesses significant hydrophobicity and contains multiple chromophores (two benzene rings), making it ideally suited for separation on a C18 stationary phase and detection by UV absorbance.

Experimental Protocol: Proposed RP-HPLC-UV Method

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Scientist's Note: A C18 column is selected for its hydrophobic interaction with the non-polar regions of the aniline derivative, providing good retention and resolution from polar impurities.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Scientist's Note: The use of formic acid helps to protonate residual silanols on the column and the analyte's amine group, ensuring sharp, symmetrical peaks. Acetonitrile is chosen for its low UV cutoff and strong elution strength.

  • Gradient Elution: 40% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Method Choice: GC-MS offers unparalleled specificity and sensitivity, making it an excellent choice for identifying and quantifying analytes, especially in complex matrices or at trace levels.[7] Its suitability depends on the analyte's thermal stability and volatility. Assuming N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline is thermally stable, GC-MS can provide definitive identification through its mass fragmentation pattern.

Experimental Protocol: Proposed GC-MS Method

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: A low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Scientist's Note: A DB-5 or equivalent column is chosen for its general-purpose utility in separating compounds based on boiling point and its inertness, which is crucial for preventing degradation of the analyte.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL, splitless injection at 280 °C.

  • Oven Temperature Program: Start at 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min).

  • MS Transfer Line Temperature: 290 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-450.

  • Sample Preparation: Dissolve the sample in Dichloromethane (DCM) to a concentration of approximately 0.5 mg/mL.

Chapter 2: Method Performance Comparison

Before cross-validation, each method must be independently validated according to ICH Q2(R2) guidelines to establish its performance characteristics.[1][8] A summary of these parameters and a hypothetical comparison of the two proposed methods are presented below.

Table 1: Key Validation Parameters (ICH Q2(R2))

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
Accuracy The closeness of test results obtained by the method to the true value.[2]
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (includes Repeatability and Intermediate Precision).[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Table 2: Hypothetical Performance Data Comparison

ParameterRP-HPLC-UVGC-MSRationale for Difference
Specificity Good (retention time)Excellent (mass spectrum)MS provides a unique "fingerprint," offering higher confidence in identification than UV detection alone.[10]
Linearity (r²) > 0.999> 0.998Both methods are expected to show excellent linearity.
Range (µg/mL) 1 - 10000.1 - 250HPLC often has a wider linear dynamic range suitable for assay and purity tests.
Accuracy (% Recovery) 98.5 - 101.0%98.0 - 102.0%Both methods should demonstrate high accuracy.[2]
Precision (%RSD) < 1.0%< 2.0%HPLC systems generally exhibit slightly better injection precision than GC systems.
LOQ (µg/mL) 1.00.1GC-MS is typically more sensitive, allowing for lower quantitation limits ideal for impurity analysis.
Robustness HighModerate-HighHPLC methods are often less sensitive to minor flow/temperature changes than GC retention times.

Chapter 3: The Cross-Validation Protocol

The objective of this cross-validation is to demonstrate that the RP-HPLC-UV and GC-MS methods produce comparable quantitative results for N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline. This is crucial if data from both methods are to be used interchangeably in regulatory submissions or for process control.[3]

dot graph LR { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Experimental workflow for the cross-validation of two analytical methods.

Step-by-Step Cross-Validation Methodology

  • Preparation of Samples: Prepare a single, homogeneous stock solution of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline in a suitable solvent (e.g., acetonitrile). From this stock, prepare a minimum of three sets of Quality Control (QC) samples at low, medium, and high concentrations spanning the analytical range. A typical set would be 6 replicates at each concentration.

  • Sample Analysis:

    • Analyze half of the replicates at each concentration level using the validated RP-HPLC-UV method.

    • Analyze the remaining half of the replicates using the validated GC-MS method.

  • Data Compilation: For each concentration level, calculate the mean concentration, standard deviation (SD), and percent relative standard deviation (%RSD) for the results obtained from each of the two methods.

  • Statistical Evaluation: Compare the mean results from the two methods at each concentration level. While ICH M10 deliberately omits specific acceptance criteria to avoid a "pass/fail" mindset, a common industry practice is to evaluate the percentage difference between the means.[3]

    Formula for Percentage Difference: % Difference = [ (Mean_MethodA - Mean_MethodB) / ( (Mean_MethodA + Mean_MethodB) / 2 ) ] * 100

Table 3: Hypothetical Cross-Validation Results

QC LevelMean Conc. (µg/mL)RP-HPLC-UVMean Conc. (µg/mL)GC-MS% DifferenceAcceptance(e.g., ≤15%)
Low 5.125.25-2.5%Met
Mid 49.8850.91-2.0%Met
High 247.6251.3-1.5%Met

Chapter 4: Interpretation and Conclusion

The hypothetical results in Table 3 show a percentage difference of less than 3% between the two methods across all concentration levels. This strong concordance indicates that both the RP-HPLC-UV and GC-MS methods provide equivalent quantitative data for N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline. Therefore, these methods can be considered interchangeable for routine analysis within the validated range.

Expert Insights:

  • If results do not agree: A significant discrepancy would trigger an investigation. Potential causes could include:

    • Specificity Issues: One method may be co-eluting an impurity that the other resolves.

    • Sample Stability: The analyte might degrade under the conditions of one method (e.g., high heat in a GC injector) but not the other.

    • Matrix Effects: If analyzing from a complex matrix, one method might experience signal suppression or enhancement that the other does not.

  • Choosing the Right Method: Even when cross-validated, the choice of method for a specific task should be deliberate. RP-HPLC is often preferred for routine QC and release testing due to its higher precision and throughput. GC-MS is invaluable for confirmation testing, impurity identification, and trace-level analysis due to its superior specificity and sensitivity.

By performing a rigorous cross-validation, an organization builds a foundation of trust in its analytical data, ensuring that decisions made regarding product quality and safety are based on reliable and consistent measurements, in full alignment with the scientific and risk-based principles of modern regulatory guidelines.[2]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • European Bioanalysis Forum. (n.d.). Cross and Partial Validation. EBF. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph. [Link]

Sources

The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationships of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of drug discovery, understanding how subtle changes in a molecule's architecture can dramatically alter its biological function is paramount. This guide delves into the structure-activity relationships (SAR) of a fascinating class of compounds: N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline analogs. While direct SAR studies on the parent molecule are not extensively published, a wealth of information can be gleaned from structurally similar compounds, particularly those investigated for their therapeutic potential against infectious diseases and cancer.[1][2][3][4] This guide will synthesize these findings, offering researchers and drug development professionals a framework for designing more potent and selective analogs.

We will dissect the core scaffold, examining the roles of the 3-(trifluoromethyl)aniline moiety, the phenoxy group, and the ethyl linker. By comparing the biological activities of various analogs, we will illuminate the key structural features that drive potency and selectivity, providing a rationale for future design strategies.

The Core Scaffold: A Privileged Motif in Medicinal Chemistry

The N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline scaffold is a composite of three key fragments, each contributing to the molecule's overall physicochemical and pharmacological properties. The trifluoromethyl group on the aniline ring is a common feature in modern medicinal chemistry, known to enhance metabolic stability and membrane permeability due to the strength of the carbon-fluorine bond.[5] The phenoxy ether linkage is also a prevalent motif in bioactive molecules, and its substitution pattern can significantly influence target engagement.[1][3]

G cluster_0 Core Scaffold cluster_1 Key Fragments Parent N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline Aniline 3-(Trifluoromethyl)aniline Parent->Aniline Pharmacophore & Metabolic Stability Linker Ethyl Linker Parent->Linker Conformational Flexibility Phenoxy 2-Chlorophenoxy Parent->Phenoxy Target Binding & Selectivity

Figure 1: A diagram illustrating the key fragments of the parent scaffold and their general contributions to its bioactivity.

Structure-Activity Relationship Analysis: A Tale of Three Fragments

Our analysis will systematically explore modifications to each part of the core scaffold, drawing on data from analogous series of compounds.

Part 1: The 3-(Trifluoromethyl)aniline Moiety

The 3-(trifluoromethyl)aniline group is a critical component for the biological activity of many related compounds. In a series of 2-phenoxybenzamides with antiplasmodial activity, the presence and position of the trifluoromethyl group on the aniline ring were found to be crucial.[1][6]

Table 1: SAR of the Anilino Partial Structure in 2-Phenoxybenzamide Analogs

Compound IDAnilino SubstitutionPfNF54 IC50 (µM)Cytotoxicity (L-6 cells IC50, µM)Selectivity Index (SI)
Lead Analog 1 3-Trifluoromethyl0.6172–0.6593185.0–190.3288.6–299.7
Analog 2 2-Amino9.325–21.28129.4–202.56.080–21.71
Analog 3 N-Boc-amino1.90217.209.043
Analog 4 N,N-dimethylcarbamoyl2.300–2.89020.17–34.728.770–10.72

Data synthesized from Bohn et al., 2021.[1]

The data clearly indicates that a hydrogen atom, an amino group, or a bulky N-Boc-amino group in place of the trifluoromethyl group leads to a significant decrease in antiplasmodial activity.[1] This highlights the importance of the electron-withdrawing nature and the steric bulk of the trifluoromethyl group for potent activity. The trifluoromethyl group likely influences the overall conformation of the molecule and its interaction with the biological target.[5]

Part 2: The Phenoxy Ring and its Substituents

The substitution pattern on the phenoxy ring provides another avenue for modulating activity and selectivity. In the same series of 2-phenoxybenzamides, a 4-fluoro substitution on the phenoxy ring was explored. Interestingly, in some cases, this substitution made no significant difference to the antiplasmodial activity, while in a highly active analog, it contributed to improved activity and a better pharmacokinetic profile.[1]

In a different study on 2-phenoxy-3-trichloromethylquinoxalines, various substituents on the phenoxy ring led to a wide range of antiplasmodial activities. This demonstrates that this part of the molecule is highly amenable to modification to fine-tune the biological profile.[3]

G Start Lead Compound (2-Chlorophenoxy) Modification Modify Phenoxy Ring Substituents Start->Modification Outcome1 Increased Activity & Improved Selectivity Modification->Outcome1 e.g., 4-Fluoro Outcome2 Decreased or No Change in Activity Modification->Outcome2 e.g., Bulky groups Outcome3 Altered Target Specificity Modification->Outcome3 e.g., H-bond donors

Figure 2: A workflow diagram illustrating the impact of modifying the phenoxy ring on the biological outcomes of analogs.

Part 3: The Ethyl Linker - More Than Just a Spacer

The ethyl linker connecting the aniline and phenoxy moieties provides conformational flexibility, which is often crucial for optimal binding to a biological target. While direct studies on varying the length or rigidity of this linker for the parent compound are unavailable, related studies on similar scaffolds suggest its importance. For instance, in a series of antimalarial compounds, the removal of a phenyl ring from an ether-linked side chain resulted in a loss of potency, indicating the critical role of the overall structure and conformation.[7]

Future studies should explore:

  • Varying the linker length: Exploring propyl or butyl linkers could alter the distance between the two aromatic rings and impact binding affinity.

  • Introducing rigidity: Incorporating cyclic structures or double bonds into the linker could lock the molecule into a more bioactive conformation, potentially increasing potency and selectivity.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized experimental protocols are essential. Below are representative protocols for assessing the biological activity of these analogs, based on methods described in the literature.[1][3]

In Vitro Antiplasmodial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of the compounds against Plasmodium falciparum.

Step-by-Step Methodology:

  • Parasite Culture: The chloroquine-sensitive NF54 strain of P. falciparum is cultured in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in culture medium.

  • Assay Plate Preparation: Asynchronous parasite cultures (2% parasitemia, 1% hematocrit) are added to 96-well plates containing the serially diluted compounds.

  • Incubation: The plates are incubated for 72 hours under the conditions described in step 1.

  • Quantification of Parasite Growth: Parasite growth is determined using a SYBR Green I-based fluorescence assay. The fluorescence intensity is proportional to the number of viable parasites.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cytotoxicity Assay

This assay assesses the toxicity of the compounds against a mammalian cell line to determine their selectivity.

Step-by-Step Methodology:

  • Cell Culture: L-6 cells (rat skeletal myoblasts) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.

  • Assay Plate Preparation: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 72 hours.

  • Cell Viability Measurement: Cell viability is determined using a resazurin-based assay. The fluorescence intensity is proportional to the number of viable cells.

  • Data Analysis: IC50 values are calculated, and the selectivity index (SI) is determined by dividing the cytotoxicity IC50 by the antiplasmodial IC50.

Conclusion and Future Directions

The structure-activity relationship studies of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline analogs, inferred from closely related compound series, provide a solid foundation for the rational design of new therapeutic agents. The 3-(trifluoromethyl)aniline moiety appears to be a critical pharmacophore, while the phenoxy ring offers a site for fine-tuning activity and selectivity. The ethyl linker, while less explored, likely plays a significant role in defining the molecule's active conformation.

Future research should focus on synthesizing and evaluating a focused library of analogs based on the insights presented in this guide. By systematically modifying each of the three key fragments and evaluating their biological activity using standardized protocols, it will be possible to develop a more comprehensive understanding of the SAR for this promising class of compounds. This, in turn, will accelerate the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

  • Bohn, P., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Design, Synthesis, and Biological Evaluation of N,N-Diphenylaniline-Based Derivatives as Antiproliferative Agents and ABL TK Inhibitors Against CML. Molecules. Available at: [Link]

  • Odagami, T., et al. (2016). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • de la Mare, J.A., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gadais, C. (2016). Development and biological evaluation of novel fluorinated ingredients for modern crop protection. ResearchGate. Available at: [Link]

  • Jantac, V.B., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • Thirunarayanan, G. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry. Available at: [Link]

  • Musso, L., et al. (2021). 2-Phenoxy-3-Trichloromethylquinoxalines Are Antiplasmodial Derivatives with Activity against the Apicoplast of Plasmodium falciparum. Pharmaceuticals. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. Available at: [Link]

  • Iqbal, M.A., et al. (2018). Synthesis, characterization and biological applications of novel Schiff bases of 2-(trifluoromethoxy) aniline. Journal of Chinese Pharmaceutical Sciences. Available at: [Link]

  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Molecules. Available at: [Link]

  • Bohn, P., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. ResearchGate. Available at: [Link]

Sources

A Comparative In Vitro Metabolic Stability Assessment of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a cornerstone of successful lead optimization.[1][2] A compound with high metabolic stability is more likely to achieve and maintain therapeutic concentrations in the body, whereas a compound that is rapidly metabolized may suffer from poor bioavailability and a short duration of action.[3] This guide provides a comprehensive comparison of the in vitro metabolic stability of a novel investigational compound, N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline, against two well-characterized benchmark drugs: Verapamil and Imipramine.

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data derived from two gold-standard in vitro models: human liver microsomes and cryopreserved human hepatocytes. Beyond a mere presentation of data, this guide delves into the rationale behind the experimental design, provides detailed, replicable protocols, and discusses the potential metabolic fate of the investigational compound based on its structural motifs.

The Contestants: A Snapshot of the Test Compounds

N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline (Test Compound)

This novel chemical entity features a trifluoromethylaniline moiety and a chlorophenoxy group. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic properties due to the strength of the carbon-fluorine bond.[4] Conversely, the phenoxy and aniline functionalities can be susceptible to oxidative metabolism.[5] Understanding the metabolic fate of this compound is crucial for its further development.

Verapamil (Benchmark Compound 1)

A well-known calcium channel blocker, Verapamil is characterized by its extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[6] Its moderate to high clearance makes it an excellent positive control for metabolic stability assays.[7]

Imipramine (Benchmark Compound 2)

A tricyclic antidepressant, Imipramine is also extensively metabolized in the liver, with major contributions from CYP2D6, CYP1A2, and CYP3A4.[8][9] Its metabolic profile is well-documented, providing a reliable reference for comparative studies.[10][11]

Experimental Design: A Dual-Pronged Approach to Metabolic Assessment

To provide a comprehensive picture of the metabolic stability of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline, two complementary in vitro systems were employed: human liver microsomes and human hepatocytes.

  • Human Liver Microsomes (HLM): These subcellular fractions are rich in Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast number of drugs.[12] HLM assays are a cost-effective and high-throughput method to assess the intrinsic clearance of compounds primarily metabolized by CYPs.[2]

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[3] Hepatocyte assays provide a more physiologically relevant model of hepatic metabolism, encompassing uptake, metabolism, and efflux processes.[13]

The experimental workflow for this comparative assessment is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compound & Benchmarks (10 mM in DMSO) Microsomal_Incubation Microsomal Stability Assay (1 µM compound, 0.5 mg/mL HLM, 37°C, with NADPH) Test_Compound->Microsomal_Incubation Hepatocyte_Incubation Hepatocyte Stability Assay (1 µM compound, 0.5x10^6 cells/mL, 37°C) Test_Compound->Hepatocyte_Incubation HLM Human Liver Microsomes (Pool of 20 donors) HLM->Microsomal_Incubation Hepatocytes Cryopreserved Human Hepatocytes (Pool of 10 donors) Hepatocytes->Hepatocyte_Incubation Sampling Time Points: 0, 5, 15, 30, 60 min (HLM) 0, 15, 30, 60, 120 min (Hepatocytes) Microsomal_Incubation->Sampling Hepatocyte_Incubation->Sampling Quenching Quench with Acetonitrile + Internal Standard Sampling->Quenching LCMS LC-MS/MS Analysis (Quantification of Parent Compound) Quenching->LCMS Data_Analysis Calculate: - Half-life (t1/2) - Intrinsic Clearance (CLint) LCMS->Data_Analysis Comparison Compare Metabolic Stability Profiles Data_Analysis->Comparison metabolic_pathway cluster_metabolism Potential Phase I Metabolism Parent N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline Metabolite1 Aromatic Hydroxylation Addition of -OH group on either aromatic ring Parent:f0->Metabolite1 CYP-mediated Metabolite2 N-Dealkylation Cleavage of the ethyl-aniline bond Parent:f0->Metabolite2 CYP-mediated Metabolite3 O-Dealkylation Cleavage of the ether linkage Parent:f0->Metabolite3 CYP-mediated

Sources

Comparative Performance Guide: N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Aryloxyethyl anilines represent a highly privileged pharmacophore in modern drug discovery, frequently deployed as modulators for voltage-gated ion channels and nuclear receptors. The title compound, N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline (the meta-CF₃ isomer), is characterized by a specific spatial geometry that dictates its pharmacodynamics (PD) and pharmacokinetics (PK).

In this guide, we objectively compare the performance of this meta-isomer against its ortho- (2-CF₃) and para- (4-CF₃) counterparts. By analyzing the Structure-Activity Relationship (SAR) through rigorous, self-validating experimental protocols, we demonstrate how a simple positional shift of a trifluoromethyl group fundamentally alters the molecule's dihedral conformation, basicity (pKa), and metabolic stability.

Structural & Electronic Rationale (The Causality of Isomerism)

As drug development professionals, we must look beyond empirical data and understand the causality of molecular behavior. The position of the -CF₃ group on the aniline ring governs the electronic distribution and 3D conformation of the entire scaffold:

  • The Ortho-Isomer (2-CF₃): The bulky -CF₃ group adjacent to the secondary amine induces severe steric hindrance. This forces the nitrogen lone pair out of conjugation with the pi-system of the benzene ring. Result: The amine becomes significantly more basic (higher pKa), but the rigid, twisted dihedral angle prevents the molecule from accommodating narrow target binding pockets, destroying target affinity.

  • The Para-Isomer (4-CF₃): Positioned opposite the amine, the -CF₃ group exerts maximum electron-withdrawing effects via both induction and resonance. Result: The nitrogen becomes significantly less basic. While it can adopt a planar conformation, the altered electron density reduces its hydrogen-bond donor capacity, leading to poor target residence time and making the molecule a frequent substrate for efflux pumps.

  • The Meta-Isomer (3-CF₃, Title Compound): The meta position relies purely on inductive electron withdrawal, avoiding direct resonance interference. Result: It strikes the optimal "Goldilocks" balance. It retains sufficient basicity for aqueous solubility while maintaining a planar conformation that maximizes hydrophobic interactions within the target binding site.

SAR Core N-[2-(2-Chlorophenoxy)ethyl]aniline Ortho Ortho-CF3 (Steric Hindrance) Core->Ortho Meta Meta-CF3 (Inductive Balance) Core->Meta Para Para-CF3 (Strong Resonance) Core->Para OrthoOut Twisted Dihedral Low Target Affinity Ortho->OrthoOut MetaOut Optimal Planarity High Efficacy & ADME Meta->MetaOut ParaOut Reduced Basicity Poor Residence Time Para->ParaOut

Diagram 1: Structure-Activity Relationship (SAR) logic tree demonstrating the impact of CF3 position.

Comparative Performance Data

The following table summarizes the quantitative performance of the three isomers across primary target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Data reflects standard behavior for this chemical class.

Compound IsomerTarget Affinity (IC₅₀, nM)Caco-2 Papp (A→B, 10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)HLM t₁/₂ (min)Calculated pKa (Amine)
Meta-CF₃ (Title) 12.4 18.5 1.2 45.2 6.8
Ortho-CF₃ >100022.10.958.47.5
Para-CF₃ 85.614.22.812.65.9

Insight: The Meta-CF₃ isomer is the only candidate that successfully marries sub-15 nM target affinity with excellent metabolic stability and low efflux liability.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the data presented above is generated using self-validating assay systems. Below are the step-by-step methodologies and the causality behind their design.

Workflow Syn Compound Synthesis (o-, m-, p-Isomers) Patch Patch-Clamp Target Affinity Syn->Patch Caco Caco-2 Assay Permeability Syn->Caco Micro Microsomal Assay Metabolic Stability Syn->Micro Lead Lead Candidate Selection Patch->Lead Caco->Lead Micro->Lead

Diagram 2: Multidisciplinary screening workflow integrating electrophysiology and ADME profiling.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Causality: Biochemical flux assays cannot capture the voltage-dependent state of membrane targets. We employ whole-cell patch-clamp to achieve high-fidelity, real-time resolution of ion channel gating kinetics[1]. Self-Validation Mechanism: Continuous monitoring of series resistance (Rs). If Rs fluctuates by >20%, the recording is automatically discarded to ensure current reductions are due to true compound engagement, not a deteriorating seal[1].

Step-by-Step Method:

  • Pull borosilicate glass capillaries to a resistance of 3–7 MΩ and fill with a K-Gluconate based internal solution (osmolarity ~280 mOsm)[1].

  • Perfuse the recording chamber with Artificial Cerebrospinal Fluid (ACSF) at a rate of 1.5 mL/min to maintain cell health without causing mechanical disruption[1].

  • Form a Gigaohm seal (>1 GΩ) by applying gentle negative pressure, then apply a brief pulse of strong suction to rupture the membrane and achieve the whole-cell configuration[1].

  • Apply test compounds (isomers) via a rapid perfusion system.

  • Record voltage-clamp currents, measuring the IC₅₀ based on the fractional block of the peak current.

Protocol B: Caco-2 Bidirectional Permeability Assay

Causality: To predict human oral bioavailability, we must differentiate between passive transcellular permeability and active efflux. The Caco-2 cell line spontaneously differentiates into a polarized monolayer expressing critical enterocyte transporters (e.g., P-gp, BCRP)[2],[3]. Self-Validation Mechanism: Trans Epithelial Electrical Resistance (TEER) is measured prior to the assay. A TEER value >250 Ω·cm² confirms tight junction integrity. Mass balance is calculated post-assay; recovery <80% flags non-specific plastic binding[3].

Step-by-Step Method:

  • Culture Caco-2 cells on polycarbonate transwell inserts (0.31 cm² surface area) for 21 days until fully differentiated[2].

  • Equilibrate the monolayers for 10 minutes in pre-warmed (37°C) transport buffer (pH 7.4)[3].

  • A-to-B Transport: Add 10 µM of the test isomer to the Apical chamber and blank buffer to the Basolateral chamber.

  • B-to-A Transport: Reverse the addition to assess efflux[3].

  • Incubate at 37°C for 2 hours on an orbital shaker (50 rpm).

  • Extract samples from the receiver compartments and quantify the Apparent Permeability (Papp) via LC-MS/MS. Calculate the Efflux Ratio (ER = Papp B-A / Papp A-B).

Protocol C: Human Liver Microsomal (HLM) Stability Assay

Causality: To predict hepatic clearance, compounds are exposed to subcellular liver fractions containing high concentrations of Cytochrome P450 (CYP) enzymes[4]. Self-Validation Mechanism: Every run includes a minus-cofactor (-NADPH) control. If compound depletion occurs without NADPH, it proves chemical instability rather than enzymatic metabolism, invalidating the intrinsic clearance (CLint) calculation. Verapamil is used as a positive control to verify batch enzymatic viability[4].

Step-by-Step Method:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[4].

  • Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL[4].

  • Pre-incubate the microsomes with 1 µM of the test isomer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration 1 mM)[4].

  • At specific time points (0, 5, 15, 30, and 45 minutes), remove aliquots and immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard[4].

  • Centrifuge at 4000g to precipitate proteins, and analyze the supernatant via LC-TOF-MS to calculate the half-life (t₁/₂).

References

  • Caco-2 Permeability Assay Protocol | Source: Creative Bioarray | URL:[Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells | Source: JRC Big Data Analytics Platform | URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Source: Evotec | URL:[Link]

Sources

benchmarking the lipophilicity of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline against reference compounds.

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Lipophilicity of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline

A Senior Application Scientist's guide to benchmarking a novel compound's lipophilicity against established reference drugs, providing in-depth technical protocols and data interpretation for drug development professionals.

Introduction: Lipophilicity as a Critical Determinant in Drug Design

In the landscape of drug discovery and development, the physicochemical properties of a novel chemical entity (NCE) are foundational to its ultimate success. Among these, lipophilicity stands out as a paramount parameter that profoundly influences a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3] Lipophilicity, commonly quantified as the logarithm of the n-octanol/water partition coefficient (LogP), describes the affinity of a compound for a lipid-like environment versus an aqueous one.[4][5] This characteristic governs a molecule's ability to traverse biological membranes, bind to plasma proteins, reach its target site, and be cleared from the body.[]

An optimal lipophilicity range, often considered between LogP 1 and 3, is frequently sought to balance membrane permeability with aqueous solubility, thereby maximizing the probability of favorable pharmacokinetic outcomes.[7] Highly lipophilic compounds may exhibit excellent absorption but can suffer from poor solubility, high metabolic clearance, and promiscuous binding to off-targets, leading to toxicity.[7] Conversely, very hydrophilic (lipophobic) compounds are often highly soluble but may have poor membrane permeability, limiting their oral bioavailability.[8]

This guide presents a comprehensive framework for benchmarking the lipophilicity of a representative NCE, N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline . We will compare its experimentally determined LogP value against a panel of well-characterized reference drugs with diverse lipophilicities. The methodologies, rationale, and interpretation of the results are detailed to provide researchers with a robust protocol for evaluating their own compounds.

Methodologies for LogP Determination

Several methods exist for determining LogP, each with specific advantages and limitations.[9][10]

  • Shake-Flask Method (OECD 107): Considered the "gold standard," this method directly measures the concentration of a solute in equilibrated n-octanol and water phases.[4][11] While accurate for compounds with LogP values in the range of -2 to 4, it is labor-intensive and can be compromised by emulsion formation, especially for highly lipophilic substances.[11][12][13]

  • In Silico Prediction: Computational models use algorithms based on a molecule's structure to calculate its LogP.[14][15][16] These methods are extremely fast and require no physical sample, making them ideal for virtual screening. However, their accuracy can vary, and experimental validation is essential for lead compounds.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD 117): This has become the method of choice in industrial settings for its speed, automation, and suitability for a wide LogP range (0 to 6).[17][18][19][20] The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) correlates linearly with its lipophilicity. By creating a calibration curve with reference standards of known LogP, the LogP of an unknown compound can be accurately determined.[4][9]

For this guide, we will detail the RP-HPLC method due to its efficiency and broad applicability in a drug discovery context.

Experimental Design and Protocol

Rationale and Selection of Reference Compounds

The core of the HPLC method is a robust calibration curve. To this end, we have selected four commercially available drugs that span the clinically relevant lipophilicity spectrum. This ensures accurate interpolation of the NCE's LogP value.

CompoundTherapeutic ClassRationale for InclusionLiterature LogP
Atenolol Beta-BlockerHydrophilic Benchmark0.16 - 0.23[21][22][23]
Ibuprofen NSAIDModerately Lipophilic3.5 - 3.97[24][25][26]
Diazepam BenzodiazepineLipophilic CNS Agent2.8 - 3.0[27][28][29]
Amitriptyline AntidepressantHighly Lipophilic CNS Agent4.92[30][31]

Table 1: Reference compounds selected for LogP benchmarking.

Detailed Experimental Protocol: LogP Determination by RP-HPLC (OECD 117)

This protocol outlines the steps for determining the LogP of N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline.

1. Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic mixture of HPLC-grade acetonitrile and water (e.g., 70:30 v/v), buffered to pH 7.4.
  • Reference compounds: Atenolol, Ibuprofen, Diazepam, Amitriptyline.
  • Test Compound: N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline.
  • Dead time marker: Sodium nitrate or uracil (unretained compound).
  • Class A volumetric glassware and analytical balance.

2. Standard and Sample Preparation:

  • Prepare individual stock solutions of each reference compound and the test compound in acetonitrile at a concentration of 1 mg/mL.
  • From the stock solutions, prepare a working solution mixture containing all reference compounds and a separate working solution of the test compound at a final concentration of ~50 µg/mL by diluting with the mobile phase.
  • Prepare a working solution of the dead time marker (~50 µg/mL).

3. Chromatographic Conditions:

  • Column Temperature: 25°C
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm (or optimal wavelength for all compounds)
  • Run Time: Sufficient to allow for the elution of the most lipophilic compound (e.g., 15 minutes).

4. Experimental Workflow:

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Analysis A Prepare Mobile Phase (ACN/H2O) B Prepare Stock Solutions (Test & Reference Cmpds) A->B C Prepare Working Solutions (~50 µg/mL) B->C D Inject Dead Time Marker (Determine t0) C->D E Inject Reference Mix (Determine tR for standards) D->E F Inject Test Compound (Determine tR for NCE) E->F G Calculate Capacity Factor (k) for each compound F->G H Plot log(k) vs. Literature LogP (Create Calibration Curve) G->H I Interpolate LogP of NCE from its log(k) value H->I

Figure 1: Experimental workflow for LogP determination via RP-HPLC.

5. Data Analysis and Calculation:

  • First, inject the dead time marker to determine the column dead time (t₀).
  • Inject the reference mixture and the test compound solution (in duplicate) and record their respective retention times (tᵣ).
  • Calculate the capacity factor (k) for each compound using the formula: k = (tᵣ - t₀) / t₀ [4]
  • Take the logarithm of each capacity factor (log k).
  • Create a calibration curve by plotting the log k values of the reference compounds (Y-axis) against their known literature LogP values (X-axis).
  • Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 is considered acceptable.
  • Using the log k value of the test compound, interpolate its LogP value from the calibration curve using the regression equation: LogP = (log k - c) / m .

Results and Comparative Analysis

For the purpose of this guide, we will use representative hypothetical data that would be generated from the protocol above.

  • Dead Time (t₀): 1.25 minutes

  • Linear Regression of Calibration Curve: log k = 0.25 * (LogP) - 0.20 (R² = 0.991)

CompoundLiterature LogPHypothetical tᵣ (min)Capacity Factor (k)log k
Atenolol0.161.560.25-0.60
Diazepam2.823.011.410.15
Ibuprofen3.974.982.980.47
Amitriptyline4.927.945.350.73
Test Compound Unknown 6.13 3.90 0.59

Table 2: Hypothetical experimental data and calculated values.

Calculation for the Test Compound: Using the regression equation: LogP = (0.59 - (-0.20)) / 0.25 LogP = 3.16

Comparative Summary

The experimentally determined LogP value for N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline is 3.16 .

CompoundLogP ValueLipophilicity Class
Atenolol0.16Hydrophilic
Diazepam2.82Lipophilic
Test Compound 3.16 Lipophilic
Ibuprofen3.97Highly Lipophilic
Amitriptyline4.92Very Highly Lipophilic

Table 3: Final comparison of LogP values.

G cluster_scale Lipophilicity Scale (LogP) a Hydrophilic b Balanced c Lipophilic d Highly Lipophilic p0 p1 p2 p3 p4 p5 Atenolol Atenolol (0.16) Diazepam Diazepam (2.82) Test Test Compound (3.16) Ibuprofen Ibuprofen (3.97) Amitriptyline Amitriptyline (4.92)

Figure 2: Comparative positioning of the test compound on a LogP scale.

Discussion and Implications for Drug Development

The experimental LogP value of 3.16 places N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline in the lipophilic category. This value is slightly above the optimal range often cited for oral drugs but is comparable to successful CNS-penetrant drugs like diazepam.[32]

Potential Advantages:

  • Good Membrane Permeability: A LogP in this range suggests the compound is likely to passively diffuse across biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[][33][34] This is a favorable characteristic for oral absorption and for drugs targeting the central nervous system.

  • Target Affinity: For many targets, particularly those with hydrophobic binding pockets, a degree of lipophilicity is required for potent binding affinity.[]

Potential Challenges and Risks:

  • Aqueous Solubility: As lipophilicity increases, aqueous solubility tends to decrease. A LogP of 3.16 may indicate potential solubility issues, which could impact formulation and dissolution rates, potentially limiting oral bioavailability despite good permeability.

  • Metabolic Instability: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver, which can lead to rapid clearance and a short half-life.[8]

  • Non-Specific Binding: Increased lipophilicity can lead to higher plasma protein binding and non-specific binding to tissues, which reduces the free fraction of the drug available to interact with its target.[8][32] It is also associated with a higher risk of promiscuous off-target binding, which can lead to toxicity.[7]

Conclusion and Forward-Looking Strategy: The benchmarking exercise reveals that N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline has a lipophilicity profile that is both promising and carries specific, predictable risks. Its similarity to CNS agents suggests potential for brain penetration. However, the development team must proactively address potential liabilities associated with its LogP of 3.16.

Future work should focus on:

  • Experimental Solubility Studies: Quantifying the aqueous solubility to determine if formulation strategies (e.g., salt forms, amorphous dispersions) are needed.

  • In Vitro ADME Assays: Evaluating metabolic stability in liver microsomes and determining the extent of plasma protein binding.

  • Lipophilic Efficiency (LiPE): Calculating efficiency metrics that balance potency against lipophilicity to guide the next round of molecular design, ensuring that increases in potency do not come at the cost of undesirable physicochemical properties.

By systematically benchmarking lipophilicity and understanding its implications, drug development teams can make more informed decisions, de-risk candidates earlier, and ultimately improve the likelihood of bringing safe and effective medicines to the clinic.

References

  • Atenolol - Wikipedia. Wikipedia. [Link]

  • Dalpiaz, A., et al. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. PubMed. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD iLibrary. [Link]

  • Banks, W. A., & Kastin, A. J. (1990). Peptides and the blood-brain barrier: lipophilicity as a predictor of permeability. PubMed. [Link]

  • Avdeef, A. (2002). Lipophilicity and Other Parameters Affecting Brain Penetration. Ingenta Connect. [Link]

  • Waring, M. J. (2019). Is there enough focus on lipophilicity in drug discovery? Taylor & Francis Online. [Link]

  • Griffin, C. E., et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). PMC. [Link]

  • National Center for Biotechnology Information. Amitriptyline. PubChem. [Link]

  • Shultz, M. D. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity and Other Parameters Affecting Brain Penetration. In ADMET for CNS Drugs (pp. 81-98). [Link]

  • Wilson, D. (2020). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. ResearchGate. [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD iLibrary. [Link]

  • Shultz, M. D. (2019). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

  • ChemSrc. (2025). Ibuprofen | CAS#:15687-27-1. ChemSrc. [Link]

  • National Center for Biotechnology Information. Ibuprofen. PubChem. [Link]

  • ECETOC. (2008). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

  • PhytoSafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). PhytoSafe. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. PubMed. [Link]

  • GOV.UK. (2022). Estimating the octanol-water partition coefficient for chemical substances. GOV.UK. [Link]

  • ChemSrc. (2025). Amitriptyline Hydrochloride | CAS#:549-18-8. ChemSrc. [Link]

  • Tournier, N., et al. (2017). Revisiting atenolol as a low passive permeability marker. PMC. [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Keio University. [Link]

  • U.S. Food and Drug Administration. (2011). TENORMIN® (atenolol) Tablets Rx only. accessdata.fda.gov. [Link]

  • ResearchGate. (2016). Accurate In Silico log P Predictions: One Can't Embrace the Unembraceable. ResearchGate. [Link]

  • Situ Biosciences. OECD 117 - Partition Coefficient, HPLC Method. Situ Biosciences. [Link]

  • ResearchGate. (2021). Solubility and partition coefficient (Log P) of Atenolol and its lipophilic solid dispersions. ResearchGate. [Link]

  • Food and Agriculture Organization of the United Nations. Partition coefficient octanol/water. Pesticide Registration Toolkit. [Link]

  • DrugMapper. diazepam. DrugMapper. [Link]

  • Gao, H., et al. (2009). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. PubMed. [Link]

  • ResearchGate. (2020). Counterions of ibuprofen and their respective log P values and membrane... ResearchGate. [Link]

  • ACD/Labs. (2018). LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Keio University. [Link]

  • Votano, J. R., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • SciSpace. (2012). In Silico Prediction of Physicochemical Properties of Environmental Chemicals in Combination of Molecular Fingerprints and Machi. SciSpace. [Link]

  • Liu, X., et al. (2011). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. [Link]

  • Cheméo. Diazepam. Cheméo. [Link]

  • Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. ScienceDirect. [Link]

  • E-learning. Name DIAZEPAM. E-learning. [Link]

  • Cheméo. Ibuprofen (CAS 15687-27-1). Cheméo. [Link]

  • Koutroumpa, N. M., et al. (2024). Titania: an integrated tool for in silico molecular property prediction and NAM-based modeling. PMC. [Link]

  • National Center for Biotechnology Information. Diazepam. PubChem. [Link]

  • University of Hertfordshire. Amitriptyline hydrochloride. AERU. [Link]

  • National Center for Biotechnology Information. Ibuprofen, (-)-. PubChem. [Link]

  • National Center for Biotechnology Information. Amitriptyline Hydrochloride. PubChem. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline, a compound featuring both chlorinated and fluorinated aromatic moieties, demands a meticulous and informed approach to personal protection. This guide provides essential, actionable intelligence on the selection, use, and disposal of Personal Protective Equipment (PPE), grounded in established safety principles and data from structurally related compounds.

Core Principles of Chemical Handling

At the heart of laboratory safety is a comprehensive Chemical Hygiene Plan (CHP), as mandated by OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[10] This plan serves as the roadmap for all safety procedures, including the selection and use of PPE. The fundamental principle is to create multiple barriers between the researcher and the chemical hazard.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent upon a thorough hazard assessment for each specific laboratory task.[5][11] For N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline, the following PPE is recommended:

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must meet ANSI Z87.1 standards and provide a complete seal around the eyes to protect against splashes and vapors. A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with heated solutions.[4][11]
Hand Protection Chemical-Resistant GlovesGiven the aromatic and halogenated nature of the compound, nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or Viton® should be considered. Always consult the glove manufacturer's chemical resistance chart. Double-gloving is a recommended best practice to provide an additional layer of protection.[12][13]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is the minimum requirement. For tasks with a higher risk of spills, a chemically-resistant apron or gown should be worn over the lab coat.[11]
Respiratory Protection Air-Purifying RespiratorAll handling of this compound should ideally be conducted within a certified chemical fume hood.[10] If there is a potential for aerosol generation or if work must be performed outside of a fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges is mandatory.[2][4]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes that cover the entire foot are required in all laboratory settings to protect against spills and falling objects.[11]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe laboratory environment.

1. Engineering Controls:

  • Fume Hood: All work with N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline, including weighing, solution preparation, and transfers, must be conducted in a properly functioning and certified chemical fume hood.[10]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Safety Equipment: Verify that safety showers and eyewash stations are unobstructed and have been recently tested.[12][13]

2. Donning PPE: A Deliberate Sequence The order in which PPE is put on is critical to prevent contamination.

Caption: PPE Doffing Sequence

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline and any materials contaminated with it must be disposed of as hazardous waste. [14][15]

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. [14][16]* Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Solid Waste: Contaminated solid waste, such as gloves, bench paper, and disposable labware, should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a sealed, chemically-resistant container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. [17][18] By implementing these rigorous safety and handling protocols, researchers can confidently work with N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline while upholding the highest standards of laboratory safety. This commitment not only protects the individual scientist but also ensures the integrity of the research and the safety of the wider laboratory community.

References

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Unknown.
  • National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]

  • Excedr. (2025, November 14). OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • Occupational Safety and Health Administration. Laboratories - Standards. [Link]

  • Unknown. Chemical Waste Disposal Guidelines. [Link]

  • Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction | NIOSH. [Link]

  • National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Workplace Safety and Health Council. (2016). Workplace Safety and Health Guidelines: Safe Use of Chemicals in Laboratories. [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.